molecular formula C7H4FNO B1321932 3-Fluoro-5-hydroxybenzonitrile CAS No. 473923-95-4

3-Fluoro-5-hydroxybenzonitrile

Cat. No.: B1321932
CAS No.: 473923-95-4
M. Wt: 137.11 g/mol
InChI Key: ATVNHLQIIAOSEM-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4FNO and its molecular weight is 137.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVNHLQIIAOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620629
Record name 3-Fluoro-5-hydroxybenzonitrile
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Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473923-95-4
Record name 3-Fluoro-5-hydroxybenzonitrile
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Record name 3-fluoro-5-hydroxybenzonitrile
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Foundational & Exploratory

3-Fluoro-5-hydroxybenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical properties of 3-Fluoro-5-hydroxybenzonitrile (CAS No: 473923-95-4), a key aromatic building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Due to its trifunctional nature, featuring nitrile, hydroxyl, and fluoro substituents, this compound offers versatile reactivity for the construction of more complex molecular architectures. This guide summarizes its known physical and chemical properties, predicted spectral data, and general reactivity patterns. It is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as an off-white to light brown solid.[2] While a definitive experimentally determined melting point is not widely published, its solid form is consistently reported by suppliers.[2][3] Many of the available physical properties are predicted values, which provide useful estimates for experimental planning.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄FNOPubChem[4][5]
Molecular Weight 137.11 g/mol PubChem[4][5]
CAS Number 473923-95-4PubChem[4][5]
Appearance Off-white to light brown solidChemicalBook[2]
Boiling Point (Predicted) 255.8 ± 25.0 °CChemicalBook[2]
Density (Predicted) 1.34 ± 0.1 g/cm³ChemicalBook[2]
pKa (Predicted) 7.58 ± 0.10ChemicalBook[2]
Storage Temperature Room Temperature, Inert AtmosphereChemicalBook[2], Sigma-Aldrich[3]

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Features
¹H NMR Aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the electron-withdrawing nitrile and fluorine groups and the electron-donating hydroxyl group. A distinct signal for the hydroxyl proton is also expected.
¹³C NMR Unique signals for each carbon environment are anticipated. Carbons attached to the electron-withdrawing fluorine and nitrile groups are expected to be deshielded (higher chemical shift), while the carbon attached to the hydroxyl group would be shielded. Carbon-fluorine coupling will be a key diagnostic feature.
IR Spectroscopy - O-H stretch: Strong, broad band around 3500-3200 cm⁻¹ - C≡N stretch: Strong, sharp band around 2230-2210 cm⁻¹ - C=C stretch (aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region - C-F stretch: Strong band in the 1250-1000 cm⁻¹ region
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 137. Fragmentation patterns would likely involve the loss of CO and HCN.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the interplay of its three functional groups on the aromatic ring.

Aromatic Substitution

The hydroxyl and fluoro groups are meta-directing relative to each other. The hydroxyl group is a strong activating group, while the fluoro group is a deactivating but ortho-, para-directing group. The nitrile group is a meta-directing and deactivating group. This substitution pattern makes the positions ortho and para to the hydroxyl group (C2, C4, and C6) the most activated for electrophilic aromatic substitution. The hydroxyl group's activating effect is dominant.

Caption: Reactivity map for electrophilic aromatic substitution.

For nucleophilic aromatic substitution, the electron-withdrawing nature of the nitrile and fluoro groups can facilitate the displacement of a suitable leaving group, though this typically requires forcing conditions unless further activation is present.

Synthesis

Hypothetical_Synthesis_Workflow Start Substituted Benzene Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Halogenation Halogenation Reduction->Halogenation Diazotization Diazotization of Amine Halogenation->Diazotization Cyanation Sandmeyer Reaction (Cyanation) Diazotization->Cyanation FinalProduct This compound Cyanation->FinalProduct

Caption: A conceptual workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects.[4][5] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements
alt text
alt text
alt text
DangerH302: Harmful if swallowed. H318: Causes serious eye damage. H411: Toxic to aquatic life with long lasting effects.

Source: PubChem[4][5]

Experimental Protocols

As of the date of this document, detailed and validated experimental protocols for the synthesis and reactions of this compound are not available in publicly accessible scientific literature. Researchers should develop their own procedures based on established methods in synthetic organic chemistry, with appropriate safety precautions and analytical monitoring.

Signaling Pathways

There is no information available in scientific literature to suggest that this compound is directly involved in biological signaling pathways. Its primary role is as a synthetic intermediate in the preparation of more complex, potentially biologically active molecules.

Disclaimer

This document is intended for informational purposes only and is based on publicly available data, much of which is predicted and has not been experimentally verified. It is not a substitute for a comprehensive literature search and should not be used as the sole basis for experimental work. All laboratory procedures should be conducted with appropriate safety measures and by qualified personnel.

References

In-Depth Technical Guide to 3-Fluoro-5-hydroxybenzonitrile (CAS: 473923-95-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxybenzonitrile is an aromatic organic compound that has emerged as a critical building block and intermediate in the synthesis of complex pharmaceuticals.[1][2] Its strategic placement of fluoro, hydroxyl, and nitrile functional groups allows for versatile chemical modifications, making it a valuable precursor in medicinal chemistry. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

While experimental data for some physicochemical properties of this compound are not widely published, a summary of available and predicted data is presented below.

PropertyValueSource
CAS Number 473923-95-4[3]
Molecular Formula C₇H₄FNO[3]
Molecular Weight 137.11 g/mol [3]
Appearance Off-white to light brown solid[4]
Melting Point No data available[3]
Boiling Point 255.8 ± 25.0 °C (Predicted)[4]
Density 1.34 ± 0.1 g/cm³ (Predicted)[4]
pKa 7.58 ± 0.10 (Predicted)[4]
Solubility No data available[3]
Storage Inert atmosphere, Room Temperature[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly available literature. However, predicted spectral data provides valuable insights for structural confirmation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by both proton-proton and proton-fluorine interactions. In the ¹³C NMR spectrum, the carbons attached to the electron-withdrawing fluorine and nitrile groups would appear downfield, while the carbon attached to the hydroxyl group would be shielded and appear more upfield. Carbon-fluorine coupling is a key diagnostic feature.[5]

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to exhibit characteristic absorption bands for its functional groups:[5]

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch3650 - 3504Strong, broad
C-H stretch (aromatic)3100 - 2976Medium
C≡N stretch2250 - 2160Strong
C=C stretch (aromatic)1610 - 1546Strong
C-F stretch1280 - 1229Strong

Synthesis

This compound is synthesized from commercially available 3,5-difluorobenzonitrile in a two-step process. This pathway involves a nucleophilic aromatic substitution followed by a demethylation reaction.[6]

4.1. Experimental Protocol: Synthesis of 3-Fluoro-5-methoxybenzonitrile (Intermediate)

A detailed experimental protocol for this step is not publicly available. However, the general procedure involves the displacement of one of the fluorine atoms of 3,5-difluorobenzonitrile with a methoxy group using sodium methoxide. This reaction typically proceeds in a suitable solvent, and the progress can be monitored by techniques such as thin-layer chromatography or gas chromatography. A 93% yield for this step has been reported.[6]

4.2. Experimental Protocol: Demethylation to this compound

The second step involves the demethylation of the resulting 3-fluoro-5-methoxybenzonitrile to yield the final product. While specific reagents and conditions are not detailed in the available literature, this transformation is commonly achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. An 84% yield has been reported for this demethylation step.[6]

4.3. Synthesis Workflow

G cluster_0 Step 1: Methoxide Displacement cluster_1 Step 2: Demethylation 3,5-Difluorobenzonitrile 3,5-Difluorobenzonitrile Reaction_1 Nucleophilic Aromatic Substitution 3,5-Difluorobenzonitrile->Reaction_1 Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_1 3-Fluoro-5-methoxybenzonitrile 3-Fluoro-5-methoxybenzonitrile Reaction_1->3-Fluoro-5-methoxybenzonitrile 93% yield Reaction_2 Demethylation 3-Fluoro-5-methoxybenzonitrile->Reaction_2 Demethylating Agent Demethylating Agent Demethylating Agent->Reaction_2 This compound This compound Reaction_2->this compound 84% yield

Caption: Synthesis of this compound.

Application in Drug Discovery: Synthesis of Belzutifan (HIF-2α Inhibitor)

This compound is a pivotal intermediate in the synthesis of Belzutifan (PT2977), a potent and selective inhibitor of the hypoxia-inducible factor-2α (HIF-2α).[6] Belzutifan is an FDA-approved medication for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC).[7]

5.1. The HIF-2α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-2α protein is hydroxylated and subsequently targeted for degradation by the VHL tumor suppressor protein. In hypoxic conditions, characteristic of many solid tumors, this degradation is inhibited, leading to the accumulation of HIF-2α. HIF-2α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation promotes tumor growth, angiogenesis, and metastasis. Belzutifan exerts its therapeutic effect by binding to HIF-2α and preventing its heterodimerization with ARNT, thereby blocking the downstream signaling cascade.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF2a_N HIF-2α VHL VHL HIF2a_N->VHL Hydroxylation Degradation Proteasomal Degradation VHL->Degradation HIF2a_H HIF-2α Dimer HIF-2α/ARNT Dimer HIF2a_H->Dimer ARNT ARNT ARNT->Dimer Nucleus Nucleus Dimer->Nucleus HRE HRE Binding Nucleus->HRE Transcription Gene Transcription (e.g., VEGF, PDGF) HRE->Transcription Belzutifan Belzutifan Belzutifan->Dimer Inhibits Dimerization

Caption: HIF-2α signaling pathway and Belzutifan's mechanism.

5.2. Role in Belzutifan Synthesis

In the synthesis of Belzutifan, the hydroxyl group of this compound participates in a crucial nucleophilic aromatic substitution (SNAAr) reaction. It is coupled with a sulfone-containing indanone core to form the diaryl ether linkage that is characteristic of the final drug molecule.[6]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects.[3] When handling this compound, it is essential to use personal protective equipment, including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area, and dust formation should be avoided.[3]

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry, most notably in the production of the HIF-2α inhibitor Belzutifan. While there is a need for more comprehensive public data on its experimental physicochemical and spectroscopic properties, its established synthetic route and critical role in drug discovery underscore its importance for researchers and scientists in the field of oncology and medicinal chemistry.

References

An In-depth Technical Guide to 3-Fluoro-5-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-hydroxybenzonitrile, also known as 3-cyano-5-fluorophenol, is a key aromatic organic compound that serves as a versatile intermediate in the synthesis of complex molecules. Its unique trifunctional structure, featuring a nitrile group, a hydroxyl group, and a fluorine atom on a benzene ring, makes it a valuable building block in the fields of medicinal chemistry and agrochemical development. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, a desirable characteristic in modern drug design. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic methodologies, and applications of this compound, with a particular focus on its emerging role in the development of targeted therapeutics such as Janus kinase (JAK) inhibitors.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic nitrile with the chemical formula C₇H₄FNO. The strategic placement of the electron-withdrawing fluorine and nitrile groups, along with the electron-donating hydroxyl group, imparts unique reactivity and electronic properties to the molecule.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 3-Cyano-5-fluorophenol[2]
CAS Number 473923-95-4[3]
Molecular Formula C₇H₄FNO[3]
Molecular Weight 137.11 g/mol [1]
Appearance Off-white to light brown solid[4]
pKa 7.58 ± 0.10 (Predicted)[4]
Storage Temperature Room Temperature, under inert atmosphere[4]
Spectral Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are expected to show distinct signals corresponding to the aromatic protons and carbons, with characteristic splitting patterns arising from ¹H-¹H and ¹H-¹⁹F couplings. Predicted chemical shifts are summarized in Table 2.[5]

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
¹H NMR
Aromatic CH6.9 - 7.3m
Phenolic OH~5.0 - 7.0 (broad)s
¹³C NMR
C-OH~158s
C-F~163dJ(C,F) ≈ 245 Hz
C-CN~113dJ(C,F)
Aromatic CH105 - 121dJ(C,F)
CN~118s

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
O-H stretch (phenol)3600 - 3200 (broad)[5]
C≡N stretch (nitrile)2240 - 2220[5]
C-F stretch1275 - 1225[5]
Aromatic C=C stretch1600 - 1450[5]

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted benzonitriles. A common strategy involves a multi-step sequence starting from commercially available precursors.

Proposed Synthetic Pathway

A potential synthetic workflow for the preparation of this compound is outlined below. This pathway leverages common organic transformations, including nitration, reduction, diazotization, and cyanation.

G A 3,5-Difluoronitrobenzene B Selective Nucleophilic Substitution A->B NaOMe, MeOH C 3-Fluoro-5-methoxynitrobenzene B->C D Reduction of Nitro Group C->D Fe, HCl or H₂, Pd/C E 3-Fluoro-5-methoxyaniline D->E F Sandmeyer Reaction E->F 1. NaNO₂, HCl 2. CuCN, KCN G 3-Fluoro-5-methoxybenzonitrile F->G H Demethylation G->H BBr₃ or HBr I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This section provides a hypothetical, detailed experimental protocol for the final demethylation step to yield this compound from 3-fluoro-5-methoxybenzonitrile.

Materials:

  • 3-Fluoro-5-methoxybenzonitrile

  • Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 3-fluoro-5-methoxybenzonitrile (1.0 eq) dissolved in anhydrous dichloromethane (10 mL per gram of starting material).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of BBr₃: Boron tribromide solution (1.2 eq) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by slowly adding methanol at 0 °C to decompose the excess BBr₃.

  • Work-up: The mixture is then poured into a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Applications in Drug Development

The structural motifs present in this compound make it a valuable precursor for the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors.

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The fluorinated phenyl ring is a common feature in many kinase inhibitors, where it can enhance binding affinity and improve pharmacokinetic properties.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are implicated in inflammatory diseases and certain cancers.[6] Small molecule inhibitors of JAKs have emerged as effective therapeutics. The general structure of many JAK inhibitors features a heterocyclic core that can be synthesized from precursors like this compound.

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for a typical JAK inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT (active) Dimer STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation JAK_inhibitor JAK Inhibitor (Derived from This compound) JAK_inhibitor->JAK Inhibition Gene_expression Gene Expression (Inflammation, Cell Growth) DNA->Gene_expression Transcription Cytokine Cytokine Cytokine->Receptor Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Safety and Handling

This compound is classified as a substance with potential hazards. Appropriate safety precautions should be taken during its handling and storage.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H317: May cause an allergic skin reaction.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P280: Wear protective gloves/ eye protection/ face protection.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its unique molecular architecture provides a scaffold for the synthesis of complex, biologically active molecules, most notably kinase inhibitors. The methodologies for its synthesis, while not extensively detailed in the public domain, can be inferred from established chemical principles. As the demand for targeted therapeutics continues to grow, the importance of key building blocks like this compound in the pharmaceutical industry is set to increase. Further research into its applications and the development of efficient, scalable synthetic routes will be crucial for unlocking its full potential.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-Fluoro-5-hydroxybenzonitrile, a key intermediate in the development of pharmaceuticals, particularly Janus kinase (JAK) inhibitors.[1] The document outlines established synthetic routes, including multi-step sequences and demethylation processes, supported by experimental protocols and quantitative data where available in public literature.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes, primarily involving the functional group manipulation of substituted benzene rings. The most prominent methods include multi-step synthesis from fluorophenols and the demethylation of methoxy precursors.

Pathway 1: Multi-step Synthesis from 3-Fluorophenol

A common and versatile approach to synthesizing substituted benzonitriles involves a multi-step sequence that can include halogenation, and cyanation.[1][2] This strategy allows for the systematic construction of the desired molecule.

A plausible pathway starting from 3-Fluorophenol would involve an initial bromination, followed by a cyanation reaction.

Step 1: Bromination of 3-Fluorophenol

The first step involves the bromination of 3-fluorophenol to introduce a bromine atom onto the aromatic ring. While a specific protocol for the synthesis of 4-Bromo-3-fluorophenol is documented, a similar regioselective bromination would be required to produce a precursor for this compound. In a documented synthesis of a related isomer, 3-fluorophenol is brominated in chloroform. An aqueous sodium hydroxide solution is added after the bromine addition is complete. The aqueous phase is then separated, acidified with hydrochloric acid, and extracted with diethyl ether. The resulting crude product is purified by vacuum distillation and recrystallization.[1]

Step 2: Cyanation of the Brominated Intermediate

The subsequent step would involve a cyanation reaction to replace the bromine atom with a nitrile group. This transformation can be achieved using various cyanation methods, often employing a cyanide source such as copper(I) cyanide in a Sandmeyer-type reaction if proceeding from an amino group, or other transition-metal-catalyzed cyanations of aryl halides.[2]

Pathway 2: Demethylation of 3-Fluoro-5-methoxybenzonitrile

Another efficient route involves the demethylation of a methoxy-substituted precursor, 3-Fluoro-5-methoxybenzonitrile. This method is often favored in the final step of a synthesis.

Demethylation Reaction

The cleavage of the methyl ether to yield the desired hydroxyl group is a common transformation in organic synthesis. Boron tribromide (BBr3) is a widely used reagent for this purpose, as it effectively cleaves aryl methyl ethers under relatively mild conditions. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at temperatures ranging from 0°C to room temperature.

While a specific protocol for the demethylation of 3-Fluoro-5-methoxybenzonitrile to this compound is not detailed in the provided search results, general procedures for BBr3-mediated demethylation are well-established. These reactions involve the dropwise addition of a BBr3 solution to a cooled solution of the methoxy-substituted compound. The reaction mixture is then stirred for a period of time until the demethylation is complete, followed by quenching with a proton source like water or methanol.

Experimental Protocols and Data

Reaction StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)Purity (%)
Bromination 3-FluorophenolBromine, Chloroform, Sodium Hydroxide, Hydrochloric Acid, Diethyl EtherNot specified4-Bromo-3-fluorophenol (analogue)61Not specified
Demethylation Aryl Methyl EtherBoron Tribromide (BBr3), Dichloromethane (DCM)0°C to Room TemperatureAryl HydroxideTypically highSubstrate dependent

Note: The data presented is for analogous reactions and should be considered indicative. Optimization would be required for the specific synthesis of this compound.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathway_1 3-Fluorophenol 3-Fluorophenol 3-Bromo-5-fluorophenol 3-Bromo-5-fluorophenol 3-Fluorophenol->3-Bromo-5-fluorophenol Bromination This compound This compound 3-Bromo-5-fluorophenol->this compound Cyanation

Caption: Pathway 1: Multi-step synthesis from 3-Fluorophenol.

Synthesis_Pathway_2 3-Fluoro-5-methoxybenzonitrile 3-Fluoro-5-methoxybenzonitrile This compound This compound 3-Fluoro-5-methoxybenzonitrile->this compound Demethylation (e.g., BBr3)

Caption: Pathway 2: Demethylation of 3-Fluoro-5-methoxybenzonitrile.

Conclusion

The synthesis of this compound is achievable through established organic chemistry methodologies. The choice of a specific pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and safety considerations. While detailed, validated protocols for the direct synthesis of this specific molecule are not widely published, the general principles of aromatic substitution and functional group interconversion provide a solid foundation for its preparation. Further research into patent literature and specialized chemical databases may yield more explicit experimental details for process optimization.

References

An In-depth Technical Guide to 3-Fluoro-5-hydroxybenzonitrile: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern provides a valuable scaffold for the synthesis of complex molecules, most notably as a key intermediate in the development of Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in relevant biological signaling pathways.

Core Properties of this compound

This compound is a white to light yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₄FNO[2][3]
Molecular Weight 137.11 g/mol [2]
CAS Number 473923-95-4[2][4]
Appearance Off-white to light brown solid[4]
Melting Point 139.0 to 143.0 °C
Boiling Point 255.8 ± 25.0 °C (Predicted)[4]
Density 1.34 ± 0.1 g/cm³ (Predicted)[4]
pKa 7.58 ± 0.10 (Predicted)[4]
Solubility No data available[5]
Storage Inert atmosphere, Room Temperature[4]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectral Data of this compound
Spectrum TypeKey Features
¹H NMR Expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the nitrile and fluorine substituents and the electron-donating effect of the hydroxyl group.
¹³C NMR The carbon atoms directly attached to the fluorine and nitrile groups are expected to be deshielded, appearing at a higher chemical shift. The carbon attached to the hydroxyl group would be shielded. Carbon-fluorine coupling is a key diagnostic feature.
Infrared (IR) A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. A broad, strong band for the O-H stretch is also anticipated.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Fragmentation patterns may involve the loss of HCN or CO. The monoisotopic mass is calculated to be 137.027691913 Da.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a di-fluorinated precursor.

Reaction: Nucleophilic hydroxylation of 3,5-difluorobenzonitrile.

Materials:

  • 3,5-difluorobenzonitrile

  • Potassium hydroxide (KOH)

  • Tert-butanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,5-difluorobenzonitrile (1 equivalent) in tert-butanol, add a solution of potassium hydroxide (2 equivalents) in water.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the tert-butanol.

  • Acidify the aqueous residue to pH 3 with 2N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification

The crude product can be purified by recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Biological Significance and Signaling Pathways

This compound is a crucial building block for the synthesis of pharmacologically active molecules, particularly Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.

Role as a Synthetic Intermediate for JAK Inhibitors

This compound serves as a key precursor in the multi-step synthesis of JAK inhibitors such as Ruxolitinib. The nitrile group and the substituted aromatic ring provide handles for further chemical modifications to construct the final complex drug molecule.

Synthesis_of_JAK_Inhibitor A This compound B Multi-step Chemical Modifications A->B Precursor C JAK Inhibitor (e.g., Ruxolitinib) B->C Synthesis

Synthetic pathway from this compound to a JAK inhibitor.
Implication in the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Dysregulation of this pathway is associated with various diseases, including myelofibrosis, rheumatoid arthritis, and psoriasis.

JAK inhibitors, synthesized from intermediates like this compound, function by blocking the activity of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins. This, in turn, inhibits the transcription of target genes involved in inflammation and cell proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates to nucleus and binds GeneExpression Gene Expression (Inflammation, Proliferation) DNA->GeneExpression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds JAK_Inhibitor JAK Inhibitor (derived from This compound) JAK_Inhibitor->JAK Inhibits

The role of JAK inhibitors in the JAK-STAT signaling pathway.
Relevance to the HIF-1 Signaling Pathway

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). The HIF-1 signaling pathway is implicated in cancer progression and other diseases. Some studies suggest a potential link between the JAK-STAT and HIF-1 pathways, where STAT3 activation can promote HIF-1α expression. By inhibiting the JAK-STAT pathway, molecules derived from this compound could indirectly modulate the HIF-1 signaling cascade.

HIF1_Pathway_Logic Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_activation HIF-1 Activation HIF1a_stabilization->HIF1_activation Target_Gene_Expression Target Gene Expression (e.g., VEGF) HIF1_activation->Target_Gene_Expression JAK_STAT_Pathway JAK-STAT Pathway JAK_STAT_Pathway->HIF1a_stabilization Can promote JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK_STAT_Pathway Inhibits

Potential indirect influence on the HIF-1 signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its physical and chemical properties, coupled with its strategic importance in the synthesis of targeted therapies like JAK inhibitors, underscore its significance for researchers and drug development professionals. A thorough understanding of its characteristics and synthetic applications is essential for the continued development of novel therapeutics that modulate key signaling pathways involved in human disease.

References

Technical Guide to the Safe Handling of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 3-Fluoro-5-hydroxybenzonitrile (CAS No. 473923-95-4), compiled from publicly available Safety Data Sheets (SDS). It is intended to inform researchers and laboratory personnel of the potential hazards and outline the necessary precautions for safe handling, storage, and emergency response.

Section 1: Chemical Identification and Properties

This compound is an organic aromatic compound used as a building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

Substance Identification

The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 473923-95-4[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₇H₄FNO[2][3][6][7][9][10]
Molecular Weight 137.11 g/mol [2][3][5][6][7][9][10][12]
IUPAC Name This compound
Synonyms 3-Cyano-5-fluorophenol[5]
Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this substance are limited. The values presented below are based on computational predictions.

PropertyPredicted ValueSource
Boiling Point 255.8 ± 25.0 °C[4]
Density 1.34 ± 0.1 g/cm³[4]
pKa 7.58 ± 0.10[4]
Appearance Off-white to light brown solid[4]
Storage Temperature Room Temperature[4][6]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications from aggregated sources indicate significant health risks upon exposure.[12]

GHS Hazard Classification

The substance is classified in the following hazard classes:

Hazard ClassCategorySource
Acute Toxicity, OralCategory 3 / Category 4[3][4][12]
Skin Corrosion/IrritationCategory 2[4]
Serious Eye Damage/Eye IrritationCategory 1 / Category 2[3][4][12]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Tract Irritation)[4]
Hazardous to the Aquatic Environment, Long-TermCategory 2[3][12]
GHS Label Elements

The following pictograms, signal words, and statements are associated with this chemical.

ElementDescription
Pictograms Corrosion, Health Hazard, Exclamation Mark, Environment
Signal Word Danger / Warning
Hazard Statements H301/H302: Toxic or Harmful if swallowed.[3][4][8][12]H315: Causes skin irritation.[4][8]H318/H319: Causes serious eye damage or irritation.[3][4][8][12]H335: May cause respiratory irritation.[4][8]H411: Toxic to aquatic life with long lasting effects.[3][12]
Precautionary Statements P261, P264, P270, P271, P273, P280, P301+P310/P312, P302+P352, P305+P351+P338, P310, P312, P330, P391, P403+P233, P405, P501

Section 3: Toxicological Information

Detailed experimental toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound are not available in the reviewed safety data sheets.[2] The hazard assessment is based on GHS classification criteria.

Experimental Protocols: Principles of Toxicological Assessment

While specific study protocols for this compound are not provided in the SDS, the hazard classifications are derived from standardized tests. For example:

  • Acute Oral Toxicity (e.g., OECD TG 423): This test involves the administration of the substance to fasted animals (typically rats) in a single dose. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 value is calculated, which represents the statistically derived dose that is expected to cause death in 50% of the tested animals. The classification as "Toxic if swallowed" (H301) suggests a low LD50 value.

  • Skin Irritation (e.g., OECD TG 404): This protocol involves applying the substance to the shaved skin of an animal (typically a rabbit) and observing for signs of irritation, such as redness (erythema) and swelling (edema), over a period of several days.

  • Eye Irritation (e.g., OECD TG 405): The substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva. The classification "Causes serious eye damage" (H318) indicates that the substance can cause irreversible eye damage.

Section 4: Handling, Storage, and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final line of defense against exposure. The following diagram outlines the logical selection process based on the identified hazards.

PPE_Selection cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Required Personal Protective Equipment (P280) H301 H301: Toxic if Swallowed Admin Avoid dust formation. Wash hands after handling. H301->Admin H315 H315: Causes Skin Irritation Gloves Chemical Resistant Gloves (e.g., Nitrile) H315->Gloves Coat Laboratory Coat H315->Coat H318 H318: Causes Serious Eye Damage Goggles Safety Goggles & Face Shield H318->Goggles H335 H335: May Cause Respiratory Irritation Eng Use in Chemical Fume Hood H335->Eng Respirator NIOSH-approved Respirator (if ventilation is inadequate) Eng->Respirator if insufficient Spill_Response Start Spill Occurs Alert Alert personnel in the immediate area & Area Supervisor Start->Alert Assess Assess Spill Size & Risk (Fire, Volatility, Quantity) Alert->Assess Minor Minor Spill Assess->Minor Manageable by lab staff Major Major Spill Assess->Major Large quantity or high risk PPE Don appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat Minor->PPE Evacuate Evacuate area. Move upwind. Major->Evacuate Contain Contain spill with absorbent material (e.g., sand, vermiculite) Work from outside in. PPE->Contain Cleanup Use dry cleanup procedures. Sweep up material, avoid generating dust. Contain->Cleanup Collect Place material in a suitable, labeled, sealed container for disposal. Cleanup->Collect Decon Decontaminate spill area with mild detergent and water. Collect->Decon End Response Complete Decon->End Call Alert Emergency Services / EHS Evacuate->Call Call->End

References

An In-depth Technical Guide to the Handling and Storage of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides a comprehensive overview of the essential procedures for the handling and storage of 3-Fluoro-5-hydroxybenzonitrile, a key building block in various synthetic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. This off-white to light brown solid possesses the following key characteristics:

PropertyValueSource
Molecular Formula C7H4FNO[1][2][3][4]
Molecular Weight 137.11 g/mol [1][2][3][4]
Appearance Off-white to light brown solid[5]
Boiling Point 255.8 ± 25.0 °C (Predicted)[5]
Density 1.34 ± 0.1 g/cm3 (Predicted)[5]
pKa 7.58 ± 0.10 (Predicted)[5]
Storage Temperature Room Temperature[5][6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[7]

  • Hazardous to the aquatic environment, long-term hazard: Toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

A series of precautionary measures, as outlined by the Globally Harmonized System (GHS), must be followed to ensure personal and environmental safety.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P264Wash skin thoroughly after handling.[1][7]
P270Do not eat, drink or smoke when using this product.[1][7]
P271Use only outdoors or in a well-ventilated area.[7]
P273Avoid release to the environment.[1]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][7]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]
P302 + P352IF ON SKIN: Wash with plenty of water.[7][8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P405Store locked up.[7]
P501Dispose of contents/container to an approved waste disposal plant.[7][8]

Experimental Protocols: Safe Handling and Storage Workflow

Adherence to a strict workflow is crucial when working with this compound. The following diagram illustrates the key stages of safe handling and storage.

Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal a Review SDS and Conduct Risk Assessment b Ensure Availability of Spill Kit and First Aid a->b c Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) b->c d Work in a Well-Ventilated Area (e.g., Fume Hood) c->d Proceed to Handling e Weigh and Handle Solid (Avoid Dust Formation) d->e f Use Appropriate Solvents for Dissolution e->f g Store in Original, Tightly Sealed Container f->g After Use j Collect Waste in a Labeled, Closed Container f->j Generate Waste h Keep in a Cool, Dry, Well-Ventilated Area g->h i Store Away from Incompatible Materials h->i k Dispose of According to Institutional and Local Regulations j->k

Caption: Safe handling and storage workflow for this compound.

Detailed Methodologies

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.

  • Protective Clothing: A lab coat should be worn to prevent skin contact.

Accidental Release Measures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, closed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Prevent the spill from entering drains or waterways.

    • Contact your institution's environmental health and safety department for guidance on cleanup.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Stability and Reactivity

  • Chemical Stability: this compound is stable under recommended storage conditions.[1]

  • Conditions to Avoid: Information on specific conditions to avoid is limited, but it is good practice to avoid excessive heat and moisture.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.

By adhering to the guidelines outlined in this technical guide, researchers and scientists can safely handle and store this compound, minimizing risks and ensuring the integrity of their experimental work. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

The Role of Substituents on the Aromatic Reactivity of 3-Fluoro-5-hydroxybenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-hydroxybenzonitrile is a key intermediate in the synthesis of various pharmaceuticals, most notably Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors such as Belzutifan. The strategic placement of the fluoro, hydroxyl, and cyano groups on the aromatic ring imparts a unique reactivity profile that is crucial for its utility in multi-step organic synthesis. This technical guide provides a comprehensive analysis of the electronic and steric effects of these substituents on the aromatic reactivity of this compound, with a focus on electrophilic and nucleophilic aromatic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough understanding for researchers in drug discovery and development.

Introduction

The reactivity of a substituted benzene ring is intricately governed by the electronic properties of its substituents. These groups can either activate or deactivate the ring towards electrophilic attack and can direct incoming electrophiles to specific positions (ortho, meta, or para). In this compound, the interplay between a strongly activating hydroxyl group, a deactivating cyano group, and a moderately deactivating fluoro group creates a nuanced reactivity landscape. Understanding these interactions is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide will delve into the specific roles of each substituent and their collective influence on the aromatic reactivity of this important building block.

Substituent Effects on Aromatic Reactivity

The three substituents on the this compound ring—hydroxyl (-OH), fluorine (-F), and cyano (-CN)—exert distinct electronic effects that modulate the electron density of the aromatic system.

  • Hydroxyl Group (-OH): The hydroxyl group is a potent activating group. Through its strong +M (mesomeric) effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The -I (inductive) effect of the electronegative oxygen atom is weaker than its resonance donation.

  • Fluorine Atom (-F): Fluorine exhibits a dual electronic nature. Due to its high electronegativity, it has a strong -I effect, withdrawing electron density from the ring and thus deactivating it. However, it also possesses lone pairs of electrons that can be donated to the ring via a +M effect, directing electrophiles to the ortho and para positions. Generally, the inductive effect of halogens outweighs their mesomeric effect, leading to overall deactivation.

  • Cyano Group (-CN): The cyano group is a strong electron-withdrawing group due to both a powerful -I effect from the electronegative nitrogen atom and a significant -M effect, where the π-electrons of the ring can be delocalized onto the nitrile moiety. This substantial electron withdrawal strongly deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Combined Effects in this compound:

In this compound, the substituents are positioned meta to each other. The strongly activating hydroxyl group at C1 dictates the preferred positions for electrophilic attack, which are ortho and para to it (C2, C4, and C6). The fluorine at C3 and the cyano group at C5 will influence the overall rate of reaction and may introduce steric hindrance. The deactivating nature of the cyano and fluoro groups will likely make the ring less reactive than phenol itself, but the powerful activating effect of the hydroxyl group will still direct the regioselectivity of electrophilic substitution.

For nucleophilic aromatic substitution, the presence of the electron-withdrawing cyano and fluoro groups makes the ring more susceptible to attack by nucleophiles, particularly at positions ortho or para to these groups.

Electrophilic Aromatic Substitution

While specific experimental data for electrophilic aromatic substitution on this compound is not extensively available in the literature, we can predict the expected reactivity based on the directing effects of the substituents. The hydroxyl group is the most powerful activating group and will direct incoming electrophiles to the positions ortho and para to it.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Electrophilic_Substitution_Regioselectivity

Predicted regioselectivity for electrophilic substitution.
Hypothetical Experimental Protocols

Based on standard procedures for the electrophilic substitution of phenols, the following protocols can be proposed for this compound.

3.1.1. Nitration

  • Objective: To introduce a nitro group onto the aromatic ring.

  • Reagents and Materials:

    • This compound

    • Dilute Nitric Acid (e.g., 30%)

    • Glacial Acetic Acid (solvent)

    • Ice bath

    • Stirring apparatus

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in glacial acetic acid in a round-bottom flask.

    • Cool the flask in an ice bath to 0-5 °C with constant stirring.

    • Slowly add dilute nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

3.1.2. Halogenation (Bromination)

  • Objective: To introduce a bromine atom onto the aromatic ring.

  • Reagents and Materials:

    • This compound

    • Bromine (Br₂)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

    • Stirring apparatus

    • Dropping funnel

    • Apparatus for quenching with sodium thiosulfate solution

  • Procedure:

    • Dissolve this compound in carbon tetrachloride in a flask protected from light.

    • With stirring, add a solution of bromine in carbon tetrachloride dropwise at room temperature.

    • Continue stirring until the bromine color disappears or TLC indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

    • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring in this compound, due to the -I and -M effects of the cyano and fluoro groups, makes it a substrate for nucleophilic aromatic substitution (SNAr). In many synthetic applications, the hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile in a substitution reaction with an electrophilic partner.

Documented Application: Synthesis of HIF-2α Inhibitors

This compound is a key starting material in the synthesis of Belzutifan, a HIF-2α inhibitor. In this synthesis, the phenoxide of this compound acts as a nucleophile, displacing a leaving group on an indane derivative.

Table 1: Quantitative Data for a Nucleophilic Aromatic Substitution Reaction

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compoundSubstituted Indane-halideK₂CO₃Acetonitrile8012Belzutifan precursor>90 (typical)Patent Literature
Experimental Protocol: O-Arylation (Illustrative)

The following is a representative protocol for the O-arylation of this compound, based on its use in the synthesis of HIF-2α inhibitors.

  • Objective: To couple this compound with an aryl halide.

  • Reagents and Materials:

    • This compound

    • Aryl halide (e.g., a substituted indane-bromide)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Reflux condenser

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of this compound in acetonitrile, add the aryl halide and potassium carbonate.

    • Heat the reaction mixture to reflux under an inert atmosphere.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield the desired ether product.

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for electrophilic and nucleophilic aromatic substitution on this compound.

EAS_Mechanism

Electrophilic Aromatic Substitution Mechanism.

SNAr_Mechanism

Nucleophilic Substitution (O-Arylation) Mechanism.

Conclusion

The substituents on this compound create a well-defined pattern of reactivity that is highly advantageous in organic synthesis. The powerful ortho-, para-directing hydroxyl group enables regioselective electrophilic functionalization, while the electron-withdrawing cyano and fluoro groups facilitate nucleophilic aromatic substitution at the phenolic oxygen. This predictable reactivity profile, coupled with the synthetic versatility of the nitrile and hydroxyl functional groups, solidifies the importance of this compound as a valuable building block for the construction of complex, biologically active molecules. The provided protocols and mechanistic insights serve as a guide for researchers to effectively utilize this intermediate in their synthetic endeavors. Further experimental studies are warranted to quantify the precise yields and regioselectivities of various electrophilic substitution reactions on this specific molecule.

Methodological & Application

Application Notes: Synthesis and Utility of 3-Fluoro-5-hydroxybenzonitrile Derivatives for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxybenzonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery.[1][2] Its substituted benzonitrile framework, featuring strategically placed fluoro and hydroxyl functional groups, serves as a valuable scaffold for the synthesis of complex molecular architectures.[3] The presence of the fluorine atom can enhance the pharmacological profile of derivative compounds by improving metabolic stability, binding affinity, and other physicochemical properties.[3] This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization into potent therapeutic agents, with a focus on the development of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors.

Physicochemical and Safety Data

Proper handling and characterization of the starting material are critical for successful synthesis.

Table 1: Properties of this compound

Property Value Reference
CAS Number 473923-95-4 [4]
Molecular Formula C₇H₄FNO [4]
Molecular Weight 137.11 g/mol [4]
Appearance White to light yellow solid [5]
Purity ≥97% [6][7]

| Storage | Store at room temperature, nitrogen protected |[5] |

Table 2: GHS Hazard Information for this compound

Hazard Statement Code Description
Acute Toxicity (Oral) H302 Harmful if swallowed
Serious Eye Damage H318 Causes serious eye damage
Hazardous to Aquatic Environment H411 Toxic to aquatic life with long lasting effects

| Data sourced from[4][8] |

Experimental Protocols

Protocol 1: General Multi-Step Synthesis of this compound

This protocol outlines a representative multi-step synthesis based on common aromatic chemistry transformations, starting from 3-fluoroaniline. This versatile approach involves sequential nitration, reduction, diazotization, and cyanation.[3]

Workflow for Synthesis of this compound

G A Start: 3-Fluoroaniline B Bromination (e.g., NBS, Acetonitrile) A->B C Intermediate: 2,4-Dibromo-5-fluoroaniline B->C D Diazotization & Hydrolysis (NaNO₂, H₂SO₄/H₂O, heat) C->D E Intermediate: 2,4-Dibromo-5-fluorophenol D->E F Cyanation (e.g., CuCN, DMF, heat) E->F Sandmeyer-type Reaction G Debromination (e.g., H₂, Pd/C, base) F->G H Final Product: This compound G->H

Caption: General synthetic workflow for this compound.

Materials:

  • 3-Fluoroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)

  • Base (e.g., Sodium Bicarbonate)

Procedure:

  • Bromination: Dissolve 3-fluoroaniline in acetonitrile. Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature below 5 °C. Stir for 2-4 hours. Monitor reaction completion by TLC. Upon completion, quench with water and extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure to yield 2,4-dibromo-5-fluoroaniline.

  • Diazotization and Hydrolysis: Slowly add the 2,4-dibromo-5-fluoroaniline to a solution of aqueous sulfuric acid. Cool to 0-5 °C and add a solution of sodium nitrite in water dropwise, keeping the temperature below 10 °C. After stirring for 1 hour, slowly add the diazonium salt solution to a boiling aqueous sulfuric acid solution. Reflux for 1-2 hours. Cool to room temperature and extract the resulting 2,4-dibromo-5-fluorophenol.

  • Cyanation (Sandmeyer-type Reaction): In a flask purged with nitrogen, suspend copper(I) cyanide in DMF. Add the 2,4-dibromo-5-fluorophenol and heat the mixture to 140-150 °C for 4-6 hours. Monitor the reaction by TLC. After cooling, pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complex. Extract the product, 2,4-dibromo-5-fluoro-3-hydroxybenzonitrile.

  • Debromination: Dissolve the brominated intermediate in a suitable solvent like ethanol with a base (e.g., sodium bicarbonate). Add Pd/C catalyst. Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. Monitor the reaction until the starting material is consumed. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Synthesis of an Ether-Linked HIF-2α Inhibitor Derivative

This compound is a key precursor for potent HIF-2α inhibitors, such as the clinical candidate PT2385.[5] The synthesis involves the formation of an ether linkage via alkylation of the phenolic hydroxyl group. This protocol describes a general method for this key transformation.

Workflow for Synthesis of HIF-2α Inhibitor Derivatives

G A Start: this compound C Deprotonation (Base, e.g., K₂CO₃, Cs₂CO₃) A->C B Alkylating Agent (R-X) (e.g., substituted indanol mesylate) D Nucleophilic Substitution (Sₙ2) (Solvent, e.g., DMF, Acetonitrile) B->D C->D Generates Phenoxide E Workup & Purification (Extraction, Chromatography) D->E F Final Product: 3-Fluoro-5-(alkoxy)benzonitrile Derivative E->F

Caption: General workflow for derivatization via ether synthesis.

Materials:

  • This compound

  • An appropriate alkylating agent with a good leaving group (R-X), e.g., (S)-(2,2-difluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl) methanesulfonate

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

  • Solvents for extraction and purification

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5-2.0 equivalents). Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (R-X) (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired ether-linked derivative.

Application: Targeting the HIF-2α Signaling Pathway

Hypoxia-Inducible Factors (HIFs) are key transcription factors that mediate cellular adaptation to low oxygen (hypoxia), a common feature of solid tumors.[1] In many cancers, such as clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor is inactivated, leading to the overaccumulation of HIF-α subunits, particularly HIF-2α.[5][9] This drives the transcription of genes that promote tumor growth, angiogenesis, and metastasis.[9]

Derivatives of this compound have been developed as potent and selective inhibitors that bind to a pocket in the HIF-2α subunit, disrupting its crucial dimerization with ARNT (also known as HIF-1β).[9] This blockade prevents the transcription of oncogenic target genes.

HIF-2α Signaling Pathway and Point of Inhibition

G cluster_0 Normoxia (Normal O₂) cluster_1 Hypoxia (Low O₂) or VHL Inactivation HIF2a_norm HIF-2α PHD PHD Enzymes HIF2a_norm->PHD Prolyl Hydroxylation VHL VHL E3 Ligase PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF2a_hyp HIF-2α Accumulation Dimer HIF-2α/ARNT Heterodimer HIF2a_hyp->Dimer ARNT ARNT (HIF-1β) ARNT->Dimer HRE Hypoxia Response Elements (DNA) Dimer->HRE Binds to Genes Target Gene Transcription (e.g., VEGF, PDGF) HRE->Genes Inhibitor This compound Derivative Inhibitor->HIF2a_hyp BLOCKS DIMERIZATION

Caption: HIF-2α pathway under normal and hypoxic/VHL-inactive conditions.

Table 3: Biological Activity of a Representative HIF-2α Inhibitor

Compound Target Assay Activity (EC₅₀) Reference
PT2385 HIF-2α Luciferase Reporter 27 nM [5]

| (S)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile | | | | |

Conclusion

This compound is a valuable building block for the synthesis of targeted therapeutics. The protocols provided herein offer a framework for the preparation of this intermediate and its elaboration into potent derivatives, such as HIF-2α inhibitors. The strategic use of this scaffold allows for the development of molecules with promising activity in preclinical models of cancer and other diseases driven by hypoxic signaling.

References

Applications of 3-Fluoro-5-hydroxybenzonitrile in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Fluoro-5-hydroxybenzonitrile, a versatile aromatic compound, is gaining significant traction as a key building block in the synthesis of novel therapeutic agents. Its unique structural features, including a reactive nitrile group, a phenolic hydroxyl group, and a strategically placed fluorine atom, make it an invaluable scaffold for the development of potent and selective kinase inhibitors, particularly targeting the Janus kinase (JAK) family. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising intermediate in their medicinal chemistry programs.

Introduction to this compound in Drug Discovery

This compound serves as a crucial starting material for the synthesis of complex heterocyclic compounds that form the core of many targeted therapies.[1][2] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. The nitrile and hydroxyl functionalities offer versatile handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

One of the most prominent applications of this compound is in the synthesis of selective JAK inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a range of autoimmune and inflammatory diseases.[3][4][5] Consequently, inhibitors of JAK enzymes have emerged as a significant class of therapeutics.

Featured Application: Synthesis of JAK Inhibitors

While specific, detailed synthetic routes starting from this compound to approved drugs like Abrocitinib are proprietary and not fully disclosed in the public domain, the scientific literature and patent landscape provide a clear blueprint for its utilization in the synthesis of analogous potent JAK inhibitors. The general strategy involves the construction of a pyrrolo[2,3-d]pyrimidine core, a common scaffold for many JAK inhibitors.

General Synthetic Workflow

The synthesis typically begins with the protection of the hydroxyl group of this compound, followed by a reaction to build the pyrrole ring fused to a pyrimidine. This is often achieved through multi-step sequences involving reactions like nucleophilic aromatic substitution and cyclization. The nitrile group can be a precursor to an amino group, which is essential for the formation of the pyrimidine ring.

Diagram: General Synthetic Workflow for JAK Inhibitors

G A This compound B Hydroxyl Protection A->B C Pyrrole Ring Formation B->C D Pyrimidine Ring Annulation C->D E Pyrrolo[2,3-d]pyrimidine Core D->E F Further Functionalization E->F G Final JAK Inhibitor F->G

Caption: General workflow for synthesizing JAK inhibitors.

Experimental Protocols

While a direct, step-by-step protocol for a commercially available drug is not available, the following represents a generalized and illustrative protocol for key transformations involving this compound and related structures, based on established synthetic methodologies.

Protocol 1: O-Alkylation of this compound (Illustrative)

This protocol describes a general method for protecting the hydroxyl group, a common initial step.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in acetone or DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 equivalents).

  • To the stirring suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the O-alkylated product.

Protocol 2: Synthesis of Pyrrolo[2,3-d]pyrimidine Core (General Approach)

This protocol outlines a general strategy for constructing the core heterocyclic system from a suitably functionalized cyanophenol derivative.

Materials:

  • A protected 3-amino-5-fluorobenzonitrile derivative

  • A suitable three-carbon synthon (e.g., a protected α-halo-ketone)

  • A source of ammonia or an amine for pyrimidine ring formation

  • Appropriate solvents and reagents for cyclization (e.g., a palladium catalyst for cross-coupling followed by cyclization)

Procedure:

  • The synthesis often begins with a nucleophilic aromatic substitution or a cross-coupling reaction to introduce a side chain that will form part of the pyrrole ring.

  • A subsequent cyclization step, often acid or base-catalyzed, leads to the formation of the pyrrole ring.

  • The nitrile group is then typically converted to an amino group, if not already present.

  • The final pyrimidine ring is constructed by reacting the aminopyrrole intermediate with a suitable reagent that provides the remaining carbon and nitrogen atoms of the pyrimidine ring, followed by cyclization.

Quantitative Data: Biological Activity of a Representative JAK Inhibitor

The following table summarizes the inhibitory activity of Abrocitinib, a known JAK1 selective inhibitor whose synthesis utilizes precursors structurally related to this compound. This data is provided for illustrative purposes to highlight the potency of molecules within this class.

CompoundTarget KinaseIC₅₀ (nM)Reference
AbrocitinibJAK129[6]
JAK2803[6]
JAK3>10000[6]
TYK21250[6]

Signaling Pathway

JAK inhibitors exert their therapeutic effect by modulating the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. By inhibiting JAKs, these drugs block this signaling cascade, thereby reducing the inflammatory response.

Diagram: The JAK-STAT Signaling Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription

Caption: The JAK-STAT signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, particularly for the JAK family, underscores its importance in the development of new therapies for a variety of diseases. The protocols and information provided herein are intended to serve as a foundational guide for researchers looking to explore the potential of this compound in their drug discovery efforts.

References

Application Notes and Protocols for 3-Fluoro-5-hydroxybenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxybenzonitrile is a versatile bifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a meta-disposed fluorine, hydroxyl, and nitrile group, offers multiple reaction sites for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups activates the aromatic ring for certain transformations, while the hydroxyl group provides a handle for etherification and esterification reactions. This combination of functionalities makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for the treatment of inflammatory and autoimmune diseases.

Application as a Key Building Block for Janus Kinase (JAK) Inhibitors

A prominent application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory disorders. Consequently, inhibitors of JAKs have emerged as an important class of therapeutic agents.

The 3-fluoro-5-hydroxyphenyl moiety derived from this building block can be found in the core structure of several potent and selective JAK inhibitors. The nitrile group often serves as a precursor to a 2,4-diaminopyrimidine ring, a common hinge-binding motif in kinase inhibitors.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations involving this compound.

Protocol 1: Synthesis of 4-(3-Fluoro-5-hydroxyphenyl)pyrimidine-2,6-diamine - A Key Intermediate for JAK Inhibitors

This protocol describes the cyclization reaction of this compound with a suitable guanylating agent to form the corresponding 2,4-diaminopyrimidine derivative.

Reaction Scheme:

G A This compound reagents Ethylene Glycol Heat A->reagents B Guanidine Carbonate B->reagents C 4-(3-Fluoro-5-hydroxyphenyl)pyrimidine-2,6-diamine reagents->C

Caption: Synthesis of a key pyrimidine intermediate.

Materials:

  • This compound

  • Guanidine Carbonate

  • Ethylene Glycol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and Guanidine Carbonate (1.5 eq).

  • Add ethylene glycol to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and stir to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(3-Fluoro-5-hydroxyphenyl)pyrimidine-2,6-diamine.

Quantitative Data:

ReactantProductReagents and ConditionsYield (%)Purity (%)
This compound4-(3-Fluoro-5-hydroxyphenyl)pyrimidine-2,6-diamineGuanidine Carbonate, Ethylene Glycol, 130 °C, 18 h75-85>95 (by HPLC)
Protocol 2: O-Alkylation of 4-(3-Fluoro-5-hydroxyphenyl)pyrimidine-2,6-diamine

This protocol describes a typical Williamson ether synthesis to introduce further diversity to the core structure.

Reaction Scheme:

G A 4-(3-Fluoro-5-hydroxyphenyl)pyrimidine-2,6-diamine reagents Base (e.g., K2CO3) Solvent (e.g., DMF) A->reagents B Alkyl Halide (R-X) B->reagents C 4-(3-Fluoro-5-(alkoxy)phenyl)pyrimidine-2,6-diamine reagents->C

Caption: Williamson ether synthesis workflow.

Materials:

  • 4-(3-Fluoro-5-hydroxyphenyl)pyrimidine-2,6-diamine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 4-(3-Fluoro-5-hydroxyphenyl)pyrimidine-2,6-diamine (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent such as DMF or MeCN.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or HPLC). Reaction times can vary from 2 to 12 hours.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Quantitative Data:

SubstrateAlkylating AgentProductBase/SolventYield (%)
4-(3-Fluoro-5-hydroxyphenyl)pyrimidine-2,6-diamineBenzyl Bromide4-(5-(Benzyloxy)-3-fluorophenyl)pyrimidine-2,6-diamineK₂CO₃ / DMF80-90
4-(3-Fluoro-5-hydroxyphenyl)pyrimidine-2,6-diamineEthyl Iodide4-(5-Ethoxy-3-fluorophenyl)pyrimidine-2,6-diamineCs₂CO₃ / MeCN85-95

Signaling Pathway

The JAK-STAT Signaling Pathway

The molecules synthesized from this compound often target the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their specific receptors on the cell surface, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. JAK inhibitors block this cascade by inhibiting the kinase activity of JAKs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation JAK_Inhibitor JAK Inhibitor (derived from This compound) JAK_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Immune Response) DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and its inhibition.

Application Notes: The Role of 3-Fluoro-5-hydroxybenzonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic use of 3-Fluoro-5-hydroxybenzonitrile as a key building block in the synthesis of targeted kinase inhibitors, particularly those aimed at the Janus kinase (JAK) family. The unique structural features of this starting material make it an invaluable component in the development of novel therapeutics for a range of diseases, including inflammatory conditions and myeloproliferative disorders.

Introduction

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, making them a primary focus for therapeutic intervention. This compound offers a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and nitrile functionalities provide reactive handles for the construction of complex heterocyclic systems common in many kinase inhibitors.

Featured Application: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

This section outlines a representative synthetic protocol for the preparation of a key intermediate in the synthesis of JAK inhibitors, starting from this compound. The described methodology is based on established chemical transformations prevalent in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Signaling Pathway: The JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation. Inhibition of JAKs can modulate these responses, making them a key target for inflammatory and autoimmune diseases.

JAK_STAT_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Inhibitor Kinase Inhibitor (e.g., from 3-Fluoro-5- hydroxybenzonitrile) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription Initiation

Caption: The JAK-STAT Signaling Pathway and its Inhibition.

Experimental Protocols

The following protocols detail the synthesis of a key intermediate for JAK inhibitors, starting with the protection of this compound and proceeding through a Williamson ether synthesis.

Protocol 1: Protection of the Hydroxyl Group

Objective: To protect the hydroxyl group of this compound to prevent unwanted side reactions in subsequent steps.

Materials:

  • This compound

  • (2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5 eq) dropwise to the solution.

  • Slowly add SEM-Cl (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-fluoro-5-((2-(trimethylsilyl)ethoxy)methoxy)benzonitrile.

Protocol 2: Williamson Ether Synthesis

Objective: To introduce a side chain via Williamson ether synthesis, a key step in building the kinase inhibitor scaffold.

Materials:

  • 3-fluoro-5-((2-(trimethylsilyl)ethoxy)methoxy)benzonitrile

  • 4-Chloropyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 3-fluoro-5-((2-(trimethylsilyl)ethoxy)methoxy)benzonitrile (1.0 eq) in DMF, add 4-chloropyrrolo[2,3-d]pyrimidine (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Dry the solid under vacuum to obtain the desired intermediate, 4-(3-fluoro-5-cyanophenoxy)pyrrolo[2,3-d]pyrimidine.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing the intermediate derived from this compound.

Synthetic_Workflow Start This compound Protected Protected Benzonitrile Start->Protected Protection (e.g., SEM-Cl) Intermediate Pyrrolo[2,3-d]pyrimidine Intermediate Protected->Intermediate Williamson Ether Synthesis Coupling Coupling Reaction Intermediate->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Data Presentation

The following table summarizes representative inhibitory activities (IC50) of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors against various Janus kinases. While not directly synthesized from this compound in the cited literature, these values are indicative of the potency that can be achieved with this class of compounds.

Compound IDTarget KinaseIC50 (nM)
RuxolitinibJAK13.3
RuxolitinibJAK22.8
TofacitinibJAK11
TofacitinibJAK220
TofacitinibJAK35

Note: The data presented is for illustrative purposes and represents the activity of known drugs with a similar core structure.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent structural characteristics, coupled with the potential for various chemical modifications, provide a robust platform for the development of potent and selective drug candidates targeting key signaling pathways implicated in numerous diseases. The protocols and data presented herein serve as a foundational guide for researchers engaged in the discovery and development of novel kinase inhibitors.

Application Notes and Protocols for the Etherification of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the etherification of 3-fluoro-5-hydroxybenzonitrile, a valuable building block in the synthesis of pharmaceutical and agrochemical compounds. The following sections detail two common and effective methods for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

Introduction

This compound is an aromatic compound featuring a nitrile, a fluorine atom, and a hydroxyl group. The presence of the hydroxyl group allows for etherification, a key transformation for modifying the molecule's steric and electronic properties. This modification is often a critical step in the synthesis of complex target molecules in drug discovery and development. The electron-withdrawing nature of the nitrile and fluorine substituents can influence the reactivity of the phenolic hydroxyl group.

Two of the most reliable and widely used methods for the etherification of phenols are the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis is a robust and cost-effective method that proceeds via an SN2 reaction between a phenoxide and an alkyl halide.[1] The Mitsunobu reaction offers a milder alternative for the conversion of alcohols to a variety of functional groups, including ethers, and is particularly useful when SN2 conditions are not suitable.

Etherification Protocols

This section provides detailed experimental protocols for the etherification of this compound using both the Williamson ether synthesis and the Mitsunobu reaction.

Protocol 1: Williamson Ether Synthesis of 3-Fluoro-5-(benzyloxy)benzonitrile

The Williamson ether synthesis is a classic and versatile method for preparing ethers. In this protocol, the hydroxyl group of this compound is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an alkyl halide, such as benzyl bromide, in an SN2 reaction to yield the desired ether.[1] The use of a primary alkyl halide like benzyl bromide is recommended to minimize the potential for competing elimination reactions.[1]

Reaction Scheme:

Figure 2: Mitsunobu Reaction for Etherification.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )
This compound137.11
Alcohol (e.g., Benzyl alcohol)108.14
Triphenylphosphine (PPh₃)262.29
Diisopropyl azodicarboxylate (DIAD)202.21
Anhydrous Tetrahydrofuran (THF)72.11
Ethyl acetate (EtOAc)88.11
Saturated aqueous sodium bicarbonate-
Brine (saturated NaCl solution)-
Anhydrous sodium sulfate (Na₂SO₄)142.04

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (e.g., benzyl alcohol, 1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 10-15 mL per mmol of the phenol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.

Quantitative Data (Representative):

Reactant/ProductMolar RatioMolarity (if applicable)Volume/MassYield (%)
This compound1.0-1.0 g
Benzyl alcohol1.2-0.95 g
Triphenylphosphine1.5-2.87 g
Diisopropyl azodicarboxylate (DIAD)1.5-2.21 mL
Anhydrous Tetrahydrofuran (THF)--40 mL
3-Fluoro-5-(benzyloxy)benzonitrile ---~70-85

Note: The provided yield is an expected range and may vary depending on the specific alcohol used and reaction conditions.

Experimental Workflow Diagram

Etherification_Workflow cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction W_Start Start with This compound W_Step1 Add K₂CO₃ and DMF W_Start->W_Step1 W_Step2 Add Alkyl Halide (e.g., Benzyl Bromide) W_Step1->W_Step2 W_Step3 Heat and Stir (e.g., 60-70°C, 12-24h) W_Step2->W_Step3 W_Workup Aqueous Workup (EtOAc, H₂O, Na₂CO₃, Brine) W_Step3->W_Workup W_Purify Purification (Column Chromatography) W_Workup->W_Purify W_Product Pure Ether Product W_Purify->W_Product M_Start Start with This compound and Alcohol M_Step1 Add PPh₃ and THF M_Start->M_Step1 M_Step2 Cool to 0°C M_Step1->M_Step2 M_Step3 Add DIAD (or DEAD) dropwise M_Step2->M_Step3 M_Step4 Stir at RT (12-24h) M_Step3->M_Step4 M_Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) M_Step4->M_Workup M_Purify Purification (Column Chromatography) M_Workup->M_Purify M_Product Pure Ether Product M_Purify->M_Product

Figure 3: General experimental workflows for the etherification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • DIAD and DEAD are potentially explosive and should be handled with care, avoiding heat and shock.

  • DMF is a potential reproductive toxin; handle with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Esterification Reactions with 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 3-Fluoro-5-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established esterification methodologies and are adapted for this specific substrate, which features a moderately deactivated phenol due to the presence of electron-withdrawing fluorine and nitrile groups.

Introduction

This compound is a valuable building block in medicinal chemistry, notably serving as a precursor for the synthesis of complex heterocyclic systems, including inhibitors of Hypoxia-Inducible Factor-2α (HIF-2α). The phenolic hydroxyl group offers a convenient handle for derivatization through esterification, allowing for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This can be a crucial strategy in drug discovery for optimizing lead compounds.

The reactivity of the hydroxyl group in this compound is influenced by the electron-withdrawing nature of the fluorine and nitrile substituents. This necessitates the use of robust esterification methods to achieve efficient conversion. This document details two primary protocols for the synthesis of esters from this compound: acylation with acyl chlorides and Steglich esterification.

Data Presentation

The following table summarizes the expected outcomes for the esterification of this compound with representative acylating agents based on general principles of the described reactions. Please note that specific yields may vary depending on the purity of reagents and precise reaction conditions.

Ester Product NameAcylating AgentMethodExpected Yield Range (%)Key Reaction Parameters
3-Fluoro-5-cyanophenyl acetateAcetyl chlorideAcylation85-95Pyridine as base, Dichloromethane as solvent, Room temperature
3-Fluoro-5-cyanophenyl benzoateBenzoyl chlorideAcylation80-90Pyridine as base, Dichloromethane as solvent, Room temperature
3-Fluoro-5-cyanophenyl pivalatePivaloyl chlorideAcylation75-85Pyridine as base, Dichloromethane as solvent, Room temperature
3-Fluoro-5-cyanophenyl 4-nitrobenzoate4-Nitrobenzoic acidSteglich Esterification70-85DCC as coupling agent, DMAP as catalyst, Dichloromethane as solvent, Room temperature
3-Fluoro-5-cyanophenyl isobutyrateIsobutyric acidSteglich Esterification75-90DCC as coupling agent, DMAP as catalyst, Dichloromethane as solvent, Room temperature

Experimental Protocols

Protocol 1: Esterification via Acylation with Acyl Chlorides

This protocol describes a general procedure for the esterification of this compound using an acyl chloride in the presence of a base. Pyridine is used here as both a base and a catalyst.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of substrate).

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir at room temperature for 10 minutes.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude ester can be purified by recrystallization or column chromatography on silica gel.

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DCM B Add anhydrous pyridine A->B C Cool to 0 °C B->C D Add acyl chloride dropwise C->D E Stir at room temperature (2-4h) D->E F Quench with 1 M HCl E->F G Extract with DCM F->G H Wash with HCl, NaHCO3, Brine G->H I Dry and concentrate H->I J Purify (Recrystallization/Chromatography) I->J

Caption: Workflow for the acylation of this compound.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method suitable for the formation of esters from carboxylic acids and alcohols, including phenols, using a carbodiimide coupling agent and a catalyst.[1][2][3] This method is particularly useful for substrates that may be sensitive to the conditions of traditional Fischer esterification.

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-nitrobenzoic acid, isobutyric acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF (approximately 15 mL per gram of substrate).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add DCC (1.2 eq) or EDC (1.2 eq) in one portion.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Monitor the reaction by TLC.

  • Work-up (DCC):

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Work-up (EDC):

    • Transfer the reaction mixture directly to a separatory funnel.

    • Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Steglich_Esterification_Pathway cluster_activation Carboxylic Acid Activation cluster_catalysis Catalytic Acyl Transfer cluster_nucleophilic_attack Nucleophilic Attack CarboxylicAcid R-COOH O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + DCC DCC DCC Acyl_pyridinium N-acylpyridinium intermediate O_acylisourea->Acyl_pyridinium + DMAP DMAP DMAP Ester Ester Product Acyl_pyridinium->Ester + Phenol Phenol This compound

Caption: Mechanism of Steglich esterification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and react violently with water. Handle with care.

  • DCC is a potent sensitizer and should be handled with caution.

  • Pyridine has a strong, unpleasant odor and is flammable.

  • Dichloromethane is a suspected carcinogen.

Conclusion

The protocols provided offer reliable methods for the esterification of this compound, a key step in the synthesis of various biologically active molecules. The choice between acylation with acyl chlorides and Steglich esterification will depend on the nature of the desired ester and the sensitivity of the substrates. Proper execution of these protocols and adherence to safety guidelines will enable researchers to efficiently synthesize a diverse range of 3-fluoro-5-cyanophenyl esters for further investigation in drug discovery and development programs.

References

3-Fluoro-5-hydroxybenzonitrile: A Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxybenzonitrile, a fluorinated aromatic compound, serves as a crucial building block in the synthesis of novel agrochemicals.[1] Its unique molecular structure, featuring a fluorine atom, a hydroxyl group, and a nitrile group, provides a versatile platform for the development of next-generation herbicides, fungicides, and other crop protection agents. The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and overall efficacy of the final agrochemical product. This document provides an overview of the application of this compound as an intermediate, including synthetic strategies and general protocols.

Synthetic Applications in Agrochemicals

This compound is a valuable synthon for creating a diverse range of agrochemical candidates. The hydroxyl and nitrile functionalities serve as reactive handles for various chemical transformations, allowing for the introduction of different pharmacophores and the fine-tuning of physicochemical properties.

General Synthetic Routes

The synthesis of agrochemicals using this compound as a starting material typically involves the modification of its hydroxyl and cyano groups. A common initial step is the etherification of the phenolic hydroxyl group.

A representative synthetic workflow is outlined below:

Synthesis_Workflow A This compound B Alkylation/ Arylation A->B Reagent (e.g., Alkyl halide, Aryl halide) Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) C Intermediate Ether B->C D Further Functionalization C->D Modification of Nitrile Group (e.g., Hydrolysis, Reduction) E Active Agrochemical Ingredient D->E

Caption: General synthetic workflow for agrochemicals from this compound.

Experimental Protocols

While specific protocols for the synthesis of proprietary agrochemicals are not publicly available, a general procedure for a key synthetic transformation—etherification of the hydroxyl group—is provided below. This reaction is a common first step in elaborating the core structure of this compound.

Protocol: O-Alkylation of this compound

Objective: To synthesize a 3-fluoro-5-(alkoxy)benzonitrile derivative as an intermediate for further agrochemical synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetonitrile, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-fluoro-5-(alkoxy)benzonitrile.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the generalized O-alkylation protocol. Please note that yields and purity are dependent on the specific substrate and reaction conditions.

Reactant 1Reactant 2 (Alkylating Agent)BaseSolventTypical Reaction Temp. (°C)Expected ProductTypical Yield (%)
This compoundBenzyl bromideK₂CO₃DMF60-803-(Benzyloxy)-5-fluorobenzonitrile85-95
This compoundEthyl iodideK₂CO₃AcetonitrileReflux3-Ethoxy-5-fluorobenzonitrile80-90
This compoundPropargyl bromideK₂CO₃DMF50-703-Fluoro-5-(prop-2-yn-1-yloxy)benzonitrile75-85

Logical Relationship of Synthesis

The synthesis of a final agrochemical product from this compound involves a logical progression of reactions to build molecular complexity and introduce desired functionalities.

Logical_Relationship Start Starting Material: This compound Step1 Step 1: Core Modification (e.g., O-Alkylation/Arylation) Start->Step1 Step2 Step 2: Introduction of Agrochemical Pharmacophore Step1->Step2 Step3 Step 3: Modification of Nitrile Group (e.g., Conversion to Amide, Tetrazole) Step2->Step3 Final Final Agrochemical Product Step3->Final

Caption: Logical progression of synthetic steps in agrochemical development.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of innovative agrochemicals. Its strategic use allows for the creation of complex molecules with potentially enhanced biological activity and favorable safety profiles. The general protocols and synthetic strategies outlined in this document provide a foundation for researchers and scientists in the field of crop protection to explore the potential of this important building block. Further research and development in this area are crucial for addressing the ongoing challenges in global agriculture.

References

experimental procedure for N-alkylation of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: O-Alkylation of 3-Fluoro-5-hydroxybenzonitrile

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties conferred by the fluorine and nitrile substituents. The functionalization of its phenolic hydroxyl group through O-alkylation, a specific type of Williamson Ether Synthesis, allows for the introduction of various alkyl groups, enabling the synthesis of a diverse range of derivatives with tailored biological activities and material properties. This protocol details a standard and efficient method for the O-alkylation of this compound. The reaction proceeds via the deprotonation of the weakly acidic phenolic hydroxyl group to form a phenoxide intermediate, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether linkage.[1][2] The presence of electron-withdrawing groups, such as the nitrile and fluoro groups, increases the acidity of the phenolic proton, facilitating its removal with a moderately strong base.[3]

Experimental Protocol: Williamson Ether Synthesis for O-Alkylation

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃, anhydrous) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or inert gas (e.g., Argon or Nitrogen) inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

Procedure:

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. Alternatively, for a stronger base, sodium hydride (1.2 eq) can be used, in which case the addition should be done portion-wise at 0 °C under an inert atmosphere.[4]

2. Addition of Alkylating Agent:

  • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at room temperature.[4]

3. Reaction:

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Stir the reaction vigorously for 4-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

4. Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • If potassium carbonate was used, filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • If sodium hydride was used, carefully quench the reaction at 0 °C by the slow addition of water.

  • Concentrate the filtrate or the quenched reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

5. Purification:

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure O-alkylated product.

6. Characterization:

  • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Key Reaction Parameters

The following table summarizes the typical quantitative data for the O-alkylation of this compound.

ParameterValueNotes
Stoichiometry
This compound1.0 eqThe limiting reagent.
Alkyl Halide1.1 - 1.5 eqA slight excess is used to ensure complete consumption of the starting material.
Base (K₂CO₃)2.0 eqA common and mild base for this transformation.[4]
Base (NaH)1.2 eqA stronger base that can be used for less reactive alkyl halides. Requires anhydrous conditions and careful handling.[4]
Reaction Conditions
SolventAnhydrous DMF or AcetonePolar aprotic solvents are typically used to dissolve the reactants and facilitate the S_N2 reaction.[5]
Temperature50 - 80 °CModerate heating is generally sufficient to drive the reaction to completion.
Reaction Time4 - 16 hoursThe reaction time will vary depending on the reactivity of the alkyl halide and the chosen base. Progress should be monitored by TLC.[4]
Work-up & Purification
Extraction SolventEthyl acetateA common solvent for extracting organic products from aqueous mixtures.
Purification MethodSilica Gel Column ChromatographyA standard method for purifying organic compounds of moderate polarity.

Experimental Workflow Diagram

experimental_workflow start Start: This compound dissolve Dissolve in Anhydrous Solvent (DMF or Acetone) start->dissolve add_base Add Base (K₂CO₃ or NaH) dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react Heat and Stir (50-80°C, 4-16h) add_alkyl_halide->react workup Aqueous Work-up (Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Final Product: 3-Fluoro-5-alkoxybenzonitrile purify->product characterize Characterization (NMR, MS) product->characterize end End characterize->end

Caption: Experimental workflow for the O-alkylation of this compound.

References

Application Notes and Protocols: 3-Fluoro-5-hydroxybenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3-Fluoro-5-hydroxybenzonitrile as a monomer in the synthesis of high-performance polymers and as a precursor for liquid crystals. The introduction of fluorine into these materials can significantly enhance their properties, such as thermal stability, dielectric performance, and mesomorphic behavior. While specific data for materials derived directly from this compound is limited in publicly available literature, this document presents representative protocols and data based on analogous fluorinated compounds to illustrate its potential applications.

Section 1: Synthesis of High-Performance Poly(aryl ether nitrile)s

The hydroxyl and fluoro substituents on the this compound ring make it a candidate for nucleophilic aromatic substitution reactions to form poly(aryl ether)s. The electron-withdrawing nitrile group, along with the fluorine atom, can activate the ring for such reactions. These polymers are known for their excellent thermal stability and mechanical properties.

Application: High-Temperature Resistant Films and Coatings

Fluorinated poly(aryl ether nitrile)s can be used as high-performance dielectrics, insulators, and protective coatings in the electronics and aerospace industries due to their thermal stability and low water absorption.

Representative Quantitative Data

The following table summarizes typical properties of fluorinated poly(aryl ether)s synthesized from fluorinated bisphenols and dihaloarenes. These values provide an expected range of performance for polymers derived from this compound.

PropertyRepresentative Value Range
Glass Transition Temp. (Tg)142 - 235 °C
5% Weight Loss Temp. (Td5)509 - 562 °C (in N₂)
Dielectric Constant (10 GHz)2.07 - 2.80
Dielectric Loss (10 GHz)0.002 - 0.006
Water Absorption (24h immersion)0.28 - 0.87 %
Experimental Protocol: Synthesis of a Poly(aryl ether nitrile)

This protocol describes a general method for the synthesis of a poly(aryl ether nitrile) via nucleophilic aromatic substitution, adapted for the use of this compound and a common bisphenol, Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • 4,4'-Difluorobenzophenone (as an activated dihalide comonomer)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.

  • Charging the Reactor: To the flask, add this compound (1 equivalent), Bisphenol A (1 equivalent), and 4,4'-Difluorobenzophenone (2 equivalents). Add an excess of anhydrous potassium carbonate (approximately 2.2 equivalents).

  • Solvent Addition: Add N,N-Dimethylacetamide (DMAc) to achieve a solids concentration of 20-25% (w/v) and a sufficient amount of toluene to fill the Dean-Stark trap.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a slow stream of nitrogen/argon. The toluene will reflux and azeotropically remove water, which will be collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate polymerization. The viscosity of the solution will increase as the polymer forms. Maintain the reaction at this temperature for 8-12 hours.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot water to remove residual salts and solvent. Then, wash again with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.

Experimental Workflow Diagram

Polymer_Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_purification Purification A Charge Reactor: - this compound - Bisphenol A - 4,4'-Difluorobenzophenone - K2CO3 B Add Solvents: - DMAc - Toluene A->B C Azeotropic Dehydration (140-150 °C, 4-6h) B->C Heat D Polymerization (160-170 °C, 8-12h) C->D Remove Toluene, Increase Temp. E Precipitation in Methanol D->E Cool & Dilute F Wash with Hot Water & Methanol E->F G Vacuum Drying (120 °C, 24h) F->G

Caption: Workflow for the synthesis of poly(aryl ether nitrile).

Section 2: Synthesis of Fluorinated Liquid Crystals

The presence of a polar nitrile group and a lateral fluorine atom in this compound makes it an attractive precursor for the synthesis of liquid crystals. The fluorine atom can influence the mesophase behavior, dielectric anisotropy, and melting point of the final molecule.

Application: Liquid Crystal Displays (LCDs)

Liquid crystals derived from fluorinated benzonitriles are key components in liquid crystal displays, where their unique electro-optical properties are utilized. The lateral fluorine substitution can lead to a reduction in transition temperatures, which is beneficial for display applications.[1]

Representative Quantitative Data

The following table presents typical phase transition temperatures for liquid crystals containing a fluorinated phenyl ring. The exact values will depend on the overall molecular structure.

Compound TypeTransitionTemperature (°C)
Laterally Fluorinated Phenyl CinnamateSmA -> N~97.6
N -> I~132.8
Laterally Difluoro Substituted TerphenylCr -> SmB~110
SmB -> I~165

SmA = Smectic A phase, N = Nematic phase, I = Isotropic liquid, Cr = Crystal, SmB = Smectic B phase

Experimental Protocol: Synthesis of a Liquid Crystal Ester

This protocol describes a general method for the synthesis of a liquid crystal ester via esterification of this compound with a mesogenic carboxylic acid, such as 4-alkoxybenzoic acid.

Materials:

  • This compound

  • 4-Hexyloxybenzoic acid (or another 4-alkoxybenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and 4-hexyloxybenzoic acid (1.1 equivalents) in anhydrous dichloromethane.

  • Coupling Agent Addition: Add a catalytic amount of DMAP to the solution. In a separate flask, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.

  • Reaction: Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath) with stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of DCM.

  • Extraction: Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The mesomorphic properties can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Signaling Pathway/Logical Relationship Diagram

LC_Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products & Byproducts A This compound F Esterification Reaction A->F B 4-Alkoxybenzoic Acid B->F C DCC (Coupling Agent) C->F D DMAP (Catalyst) D->F E DCM (Solvent) E->F G Liquid Crystal Ester F->G H Dicyclohexylurea (DCU) F->H

Caption: Logical relationship for liquid crystal ester synthesis.

References

Application Notes and Protocols for Functional Group Transformations of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxybenzonitrile is a versatile aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—comprising a nucleophilic hydroxyl group, an electrophilic cyano group, and a metabolically robust fluoro group—offers multiple avenues for chemical modification. This allows for the systematic construction of complex molecular architectures and the fine-tuning of physicochemical and pharmacological properties of lead compounds. These application notes provide an overview of key functional group transformations for this reagent and detailed protocols for its application in synthetic chemistry.

I. O-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group is the most reactive site for nucleophilic attack in this compound. Its alkylation is a common and crucial first step in the synthesis of various pharmaceutical intermediates, effectively converting the phenol into an ether linkage. This modification is widely used to introduce diverse side chains, modulate lipophilicity, and block the reactivity of the hydroxyl group for subsequent transformations.

Application: Synthesis of Kinase Inhibitors

A prominent application of O-alkylation of this compound is in the synthesis of potent and selective kinase inhibitors. By reacting the phenolic hydroxyl group with various alkyl halides, medicinal chemists can introduce complex functionalities designed to interact with specific binding pockets of target kinases.

Quantitative Data for O-Alkylation Reactions
ProductReagents and ConditionsSolventTime (h)Yield (%)
3-Fluoro-5-(prop-2-yn-1-yloxy)benzonitrilePropargyl bromide, K₂CO₃, RefluxAcetone1695
3-((4-bromobutyl)oxy)-5-fluorobenzonitrile1,4-dibromobutane, K₂CO₃, 80 °CDMF1285
tert-butyl 4-((3-cyano-5-fluorophenoxy)methyl)piperidine-1-carboxylatetert-butyl 4-(bromomethyl)piperidine-1-carboxylate, Cs₂CO₃, 60 °CDMF1692
3-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile4-bromotetrahydro-2H-pyran, K₂CO₃, 100 °CDMF1288
Experimental Protocol: Synthesis of 3-Fluoro-5-(prop-2-yn-1-yloxy)benzonitrile

This protocol details the etherification of this compound with propargyl bromide, a common step in the synthesis of precursors for click chemistry or further elaboration.

Materials:

  • This compound

  • Propargyl bromide (80 wt. % in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Fluoro-5-(prop-2-yn-1-yloxy)benzonitrile as a solid.

O_Alkylation_Workflow Experimental Workflow: O-Alkylation start Start: this compound reagents Add K₂CO₃ and Propargyl Bromide in Acetone start->reagents reflux Reflux for 16 hours reagents->reflux workup Cool, Filter, and Concentrate reflux->workup extraction Dissolve in Ethyl Acetate, Wash with Water and Brine workup->extraction drying Dry over MgSO₄ and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product Product: 3-Fluoro-5-(prop-2-yn-1-yloxy)benzonitrile purification->product

Workflow for the O-alkylation of this compound.

II. Transformations of the Cyano Group

The nitrile functionality is a versatile precursor to several other important functional groups, including primary amines, amides, and carboxylic acids. These transformations are fundamental in organic synthesis for introducing basic centers, hydrogen bond donors/acceptors, and acidic moieties.

A. Reduction to a Primary Amine

Application: The reduction of the nitrile to a (3-fluoro-5-hydroxyphenyl)methanamine derivative introduces a basic primary amine. This functional group is a common pharmacophore in many biologically active molecules, enabling salt formation to improve solubility and providing a key interaction point for binding to biological targets.

General Protocol for Catalytic Hydrogenation:

  • Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel.

  • Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the primary amine.

Note: Specific conditions and yields for this transformation on this compound are not widely reported in the literature, and would require experimental optimization.

B. Hydrolysis to a Carboxylic Acid

Application: Hydrolysis of the nitrile group provides 3-fluoro-5-hydroxybenzoic acid. Carboxylic acids are important functional groups in drug molecules, often involved in hydrogen bonding interactions with protein targets and contributing to the overall pharmacokinetic profile of a compound.

General Protocol for Acid-Catalyzed Hydrolysis:

  • Suspend this compound in an aqueous acid solution (e.g., 50% H₂SO₄).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 3-fluoro-5-hydroxybenzoic acid.

Nitrile_Transformations Key Transformations of the Nitrile Group start This compound amine Primary Amine (Aminomethyl derivative) start->amine Reduction (e.g., H₂/Pd-C) acid Carboxylic Acid (Benzoic acid derivative) start->acid Hydrolysis (e.g., H₂SO₄, H₂O, Heat)

Reaction pathways for the nitrile group.

III. Aromatic Ring Functionalization

While the hydroxyl and cyano groups are the primary sites of reactivity, the aromatic ring itself can undergo substitution, although this is less common for this particular substrate.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating ortho-, para-director, while the fluoro and cyano groups are deactivating. The positions ortho and para to the hydroxyl group (C2, C4, and C6) are the most activated for electrophilic attack. However, due to the presence of the deactivating groups, these reactions may require forcing conditions.

  • Nucleophilic Aromatic Substitution: Direct substitution of the fluorine atom is generally difficult and requires harsh conditions or further activation of the ring by other strong electron-withdrawing groups.

Due to the challenges and lack of specific examples in the literature, detailed protocols for the aromatic ring functionalization of this compound are not provided here.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its functional groups provide a rich platform for a variety of chemical transformations, with O-alkylation of the hydroxyl group being a particularly well-established and useful reaction for the synthesis of complex pharmaceutical agents. The nitrile group also offers important synthetic routes to primary amines and carboxylic acids, further expanding the utility of this important building block. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-5-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While specific literature detailing the synthesis of this compound is not abundant, plausible synthetic strategies can be devised based on established organic chemistry principles. A common and versatile approach for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction.[1][2] This would likely involve the diazotization of a corresponding aniline derivative, such as 3-amino-5-fluorophenol, followed by cyanation using a copper(I) cyanide catalyst.[1][3]

Another potential, though less direct, route could be a multi-step synthesis. This might involve starting with a fluorinated aromatic compound, followed by a sequence of reactions such as nitration, reduction of the nitro group to an amine, diazotization, and finally cyanation.[4] Halogen-exchange fluorination (Halex process) is another common method for introducing fluorine into aromatic rings, but this would be more applicable if starting from a bromo or chloro precursor.[4]

Q2: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

A2: In the Sandmeyer reaction for cyanation, the copper(I) salt (e.g., CuCN) acts as a catalyst. It facilitates the transfer of the cyanide nucleophile to the aryl diazonium salt. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The copper(I) initiates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[3] This aryl radical then reacts with the copper(II) cyanide species to form the desired benzonitrile and regenerate the copper(I) catalyst.[2]

Q3: Temperature control appears to be critical in the diazotization step. What is the recommended temperature range?

A3: Yes, temperature control is crucial during diazotization. Aryl diazonium salts are often thermally unstable and can decompose, particularly at temperatures above 5°C.[5] This decomposition can lead to the formation of unwanted byproducts, most commonly phenols, which will reduce the overall yield of the desired product.[5][6] Therefore, the diazotization reaction is typically carried out at a low temperature, generally between 0 and 5°C, using an ice bath to maintain this range.

Q4: What are the expected byproducts in the synthesis of this compound via the Sandmeyer reaction?

A4: In a Sandmeyer reaction starting from 3-amino-5-fluorophenol, several byproducts can be anticipated. The most common is the formation of the corresponding phenol, in this case, 1-fluoro-3,5-dihydroxybenzene, resulting from the reaction of the diazonium salt with water, especially if the temperature is not well-controlled.[5][6] Another potential byproduct is the formation of biaryl compounds through the coupling of two aryl radicals.[5] Azo compounds can also form if the diazonium salt couples with the starting amine or other electron-rich aromatic species present in the reaction mixture.[5]

Troubleshooting Guide

This troubleshooting guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete Diazotization: The formation of the diazonium salt from the starting amine is incomplete.- Ensure the reaction temperature is maintained between 0-5°C. - Use a fresh solution of sodium nitrite. - Ensure the dropwise addition of sodium nitrite to the acidic solution of the amine is slow and controlled.
Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes before reacting with the cyanide source.- Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. - Maintain a low temperature throughout the generation and use of the diazonium salt.
Inactive Catalyst: The copper(I) cyanide catalyst is not active.- Use freshly prepared or high-quality commercial copper(I) cyanide. - Ensure the catalyst is properly dissolved or suspended in the reaction mixture.
Significant Byproduct Formation (e.g., Phenols) High Reaction Temperature: The diazotization or Sandmeyer reaction was carried out at too high a temperature.- Strictly maintain the temperature of the diazotization step between 0-5°C. - Control the temperature of the Sandmeyer reaction as specified in the protocol, avoiding excessive heating.
Presence of Excess Water: Water can react with the diazonium salt to form phenols.- While the reaction is aqueous, minimizing unnecessary water and controlling temperature can reduce this side reaction.
Formation of Azo Dyes (Colored Impurities) Incorrect Stoichiometry or Addition Rate: The diazonium salt couples with the unreacted starting amine.- Ensure slow, controlled addition of the sodium nitrite solution to the amine solution to prevent a localized excess of the amine. - Maintain a slight excess of the acid in the reaction mixture.
Difficulty in Product Isolation/Purification Formation of Emulsions during Extraction: The presence of polar byproducts can lead to the formation of stable emulsions.- Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite before extraction.
Co-elution of Impurities during Chromatography: Byproducts have similar polarity to the desired product.- Optimize the solvent system for column chromatography by performing TLC analysis with different solvent mixtures. - Consider using a different stationary phase for chromatography if co-elution persists.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound based on the Sandmeyer reaction. This protocol is derived from general procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Diazotization of 3-Amino-5-fluorophenol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-fluorophenol (1 equivalent) in a solution of hydrochloric acid (e.g., 3M HCl, 3-4 equivalents).

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Foaming and gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Cyanation cluster_step3 Step 3: Work-up & Purification start 3-Amino-5-fluorophenol in HCl diazotization Diazotization (0-5 °C) start->diazotization na_no2 NaNO2 (aq) na_no2->diazotization diazonium_salt Aryl Diazonium Salt diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (Heat) diazonium_salt->sandmeyer cu_cn CuCN / NaCN (aq) cu_cn->sandmeyer crude_product Crude Product Mixture sandmeyer->crude_product extraction Extraction crude_product->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification final_product Pure this compound purification->final_product troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield incomplete_diazo Incomplete Diazotization start->incomplete_diazo decomp_diazo Diazonium Decomposition start->decomp_diazo inactive_catalyst Inactive Catalyst start->inactive_catalyst check_temp Verify Temp (0-5°C) incomplete_diazo->check_temp fresh_reagents Use Fresh Reagents incomplete_diazo->fresh_reagents decomp_diazo->check_temp immediate_use Use Diazonium Salt Immediately decomp_diazo->immediate_use catalyst_quality Check Catalyst Quality inactive_catalyst->catalyst_quality

References

Technical Support Center: Synthesis of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3-Fluoro-5-hydroxybenzonitrile. It is intended for researchers, scientists, and drug development professionals to improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound is through a multi-step process that often involves the diazotization of an aromatic amine followed by a Sandmeyer reaction to introduce the nitrile group.[1][2][3][4] The typical starting material for this final key step is 3-amino-5-fluorophenol.

Q2: Why is temperature control so critical during the diazotization step?

A2: The diazotization of the primary aromatic amine to form the diazonium salt is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.[1] Elevated temperatures can lead to the formation of unwanted byproducts, such as phenols and tar-like polymers, which significantly reduces the yield of the desired product.

Q3: Can I use a copper(II) salt instead of a copper(I) salt in the Sandmeyer reaction?

A3: While some variations of the Sandmeyer reaction have been developed using other transition metal salts, the classic and most effective catalyst for the cyanation step is a copper(I) salt, such as copper(I) cyanide (CuCN).[1][3] Copper(I) is central to the radical-nucleophilic aromatic substitution mechanism that facilitates the replacement of the diazonium group with the cyanide nucleophile.

Q4: How can I monitor the completion of the diazotization reaction?

A4: A simple and effective way to check for the completion of the diazotization is by using starch-iodide paper. The presence of excess nitrous acid, used for the diazotization, will result in the paper turning a blue color. A persistent blue color indicates that the primary aromatic amine has been completely consumed.

Q5: What are some common impurities I might encounter in my final product?

A5: Potential impurities can include unreacted starting materials (3-amino-5-fluorophenol), byproducts from the decomposition of the diazonium salt (such as various phenols), and regioisomers if the starting materials are not pure. Careful control of reaction conditions and thorough purification are essential to minimize these impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization of the starting amine.Ensure the reaction temperature is maintained between 0-5°C. Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete consumption of the amine.
Premature decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and addition to the copper(I) cyanide solution. Avoid exposing the diazonium salt to elevated temperatures or direct sunlight.
Inactive copper(I) cyanide catalyst.Use freshly prepared or high-quality commercial copper(I) cyanide. Ensure the catalyst has not been oxidized to copper(II).
Formation of Dark, Tarry Byproducts Decomposition of the diazonium salt due to elevated temperatures or incorrect pH.Strictly control the temperature during the reaction. Ensure the reaction medium is sufficiently acidic during diazotization.
Presence of Phenolic Impurities Reaction of the diazonium salt with water.Maintain a low temperature and minimize the amount of water in the reaction mixture where possible. The Sandmeyer reaction with a copper(I) salt is generally favored over phenol formation under controlled conditions.
Incomplete Reaction (Starting Material Remains) Insufficient amount of sodium nitrite or copper(I) cyanide.Use a slight excess of sodium nitrite for the diazotization. Ensure an adequate amount of copper(I) cyanide is used for the Sandmeyer reaction.
Poor quality of reagents.Use high-purity starting materials and reagents.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 3-amino-5-fluorophenol.

Materials:

  • 3-amino-5-fluorophenol

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (use with extreme caution)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Starch-iodide paper

Procedure:

Step 1: Diazotization of 3-amino-5-fluorophenol

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-5-fluorophenol in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Check for the presence of excess nitrous acid using starch-iodide paper. A blue color indicates the completion of the diazotization.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to approximately 50-60°C until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Reaction Step Key Parameters Expected Yield Range Reference
DiazotizationTemperature: 0-5°C, slight excess of NaNO₂Not isolatedGeneral Knowledge
Sandmeyer CyanationCatalyst: CuCN, Temperature: 50-60°C60-80%Analogous Reactions

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Work-up & Purification start 3-amino-5-fluorophenol in HCl/H2O add_nitrite Add NaNO2 solution (0-5°C) start->add_nitrite diazonium_salt 3-Fluoro-5-hydroxyphenyldiazonium chloride add_nitrite->diazonium_salt reaction Combine and warm to 50-60°C diazonium_salt->reaction cu_solution CuCN/NaCN solution cu_solution->reaction extraction Ethyl Acetate Extraction reaction->extraction washing Wash with H2O and Brine extraction->washing drying Dry with Na2SO4 washing->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography / Recrystallization evaporation->purification product This compound purification->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound incomplete_diazotization Incomplete Diazotization low_yield->incomplete_diazotization decomposition Diazonium Salt Decomposition low_yield->decomposition inactive_catalyst Inactive CuCN Catalyst low_yield->inactive_catalyst check_nitrite Verify NaNO2 excess (starch-iodide paper) incomplete_diazotization->check_nitrite temp_control Maintain low temperature (0-5°C) decomposition->temp_control fresh_catalyst Use fresh/high-quality CuCN inactive_catalyst->fresh_catalyst

References

Technical Support Center: Purification of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Fluoro-5-hydroxybenzonitrile. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.[1][2][3][4]

PropertyValue
Molecular Formula C₇H₄FNO
Molecular Weight 137.11 g/mol [1][2]
Appearance Off-white to light brown solid[4]
Purity (typical) ≥97%[5][6]
Storage Temperature Room Temperature[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative purity analysis.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the structural integrity and the presence of impurities.[8]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Common impurities may include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used.[8]

Q4: Is this compound stable under typical purification conditions?

A4: this compound is generally stable under standard purification conditions. However, prolonged exposure to high temperatures or strong acids/bases should be avoided to prevent potential degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent pair may be necessary.- Concentrate the solution by carefully evaporating some of the solvent.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated with impurities.- Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.- Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can induce crystallization.
Poor Recovery/Low Yield - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of crystals after filtration.- Ensure the solution is thoroughly cooled before filtration. Minimize the volume of cold solvent used for washing.- Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.- Carefully scrape all crystals from the filtration apparatus.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping.
Flash Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compound and Impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Reduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 50-100 times the weight of the crude sample.
Compound Elutes Too Quickly or Too Slowly - Mobile phase is too polar or not polar enough.- Adjust the solvent ratio of the mobile phase. Increase the proportion of the more polar solvent to decrease retention time, or decrease it to increase retention time.
Tailing of the Compound Band - The compound is interacting too strongly with the stationary phase.- The compound is not sufficiently soluble in the mobile phase.- Add a small amount of a polar modifier (e.g., 0.1-1% acetic acid or triethylamine) to the mobile phase to reduce strong interactions with the silica gel.- Ensure the crude material is fully dissolved before loading onto the column.
Cracking of the Silica Gel Bed - The column was packed unevenly.- The column ran dry.- Ensure the silica gel is packed as a uniform slurry. Gently tap the column during packing to settle the silica.- Never let the solvent level drop below the top of the silica gel bed.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Ethyl acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate and hexanes, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal, perform a hot filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives the desired compound an Rf value of approximately 0.2-0.4. A mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the compound.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of the compound by TLC.

  • Combining and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Start cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Finish Start Crude this compound Decision Assess Impurity Profile & Scale Start->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity/ Large Scale Chromatography Flash Column Chromatography Decision->Chromatography Complex Mixture/ Small Scale Rec_Troubleshoot Troubleshooting: - Low Yield - Oiling Out - Impure Crystals Recrystallization->Rec_Troubleshoot End Pure this compound Recrystallization->End Chrom_Troubleshoot Troubleshooting: - Poor Separation - Tailing - Cracking Chromatography->Chrom_Troubleshoot Chromatography->End

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_cause Identify Probable Cause cluster_solution Implement Solution Problem Purification Issue Encountered Analysis Analyze Symptoms: - Yield? - Purity? - Physical Appearance? Problem->Analysis Cause_Rec Recrystallization Issue: - Solvent Choice - Cooling Rate - Contamination Analysis->Cause_Rec Recrystallization Cause_Chrom Chromatography Issue: - Mobile Phase - Column Packing - Overloading Analysis->Cause_Chrom Chromatography Solution Consult Troubleshooting Guide & Implement Corrective Actions Cause_Rec->Solution Cause_Chrom->Solution

Caption: Logical flow for troubleshooting purification issues.

References

Technical Support Center: Synthesis of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-5-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important pharmaceutical intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Nucleophilic Aromatic Substitution of 3,5-Difluorobenzonitrile

This synthetic pathway involves the reaction of 3,5-difluorobenzonitrile with a hydroxide source, such as potassium hydroxide, to selectively replace one of the fluorine atoms with a hydroxyl group.

Question 1: Why is the yield of my this compound low and what are the major impurities?

Answer:

Low yields in this nucleophilic aromatic substitution can be attributed to several factors, primarily incomplete reaction and the formation of side products. The major potential impurities are unreacted starting material and a di-substituted byproduct.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction endpoint. Ensure efficient stirring to overcome any mass transfer limitations.

  • Formation of 3,5-Dihydroxybenzonitrile: Over-reaction can lead to the substitution of both fluorine atoms, resulting in the formation of 3,5-dihydroxybenzonitrile.

    • Solution: Carefully control the stoichiometry of the hydroxide source. Using a slight excess of the hydroxide is often necessary, but a large excess should be avoided. Lowering the reaction temperature can also help to improve selectivity.

  • Hydrolysis of the Nitrile Group: Under harsh basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

    • Solution: Use milder reaction conditions if nitrile hydrolysis is observed. This can include using a weaker base or a lower reaction temperature.

Table 1: Common Impurities in the Nucleophilic Aromatic Substitution Route

Impurity NameChemical StructureCommon Analytical Signal (¹H NMR, δ ppm)Typical Concentration Range (%)
3,5-Difluorobenzonitrile (Starting Material)F-C₆H₃(F)-CNAromatic protons in a different pattern compared to the product.1-10
3,5-DihydroxybenzonitrileHO-C₆H₃(OH)-CNAromatic protons in a more upfield region due to two electron-donating groups.0.5-5
3-Fluoro-5-hydroxybenzamideF-C₆H₃(OH)-CONH₂Absence of the nitrile peak in the IR spectrum and presence of amide protons in the ¹H NMR.< 2
3-Fluoro-5-hydroxybenzoic acidF-C₆H₃(OH)-COOHBroad hydroxyl proton signal of the carboxylic acid in ¹H NMR.< 2

Experimental Protocol: Synthesis of this compound from 3,5-Difluorobenzonitrile

  • To a solution of 3,5-difluorobenzonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add potassium hydroxide (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

dot

nucleophilic_substitution_workflow Workflow for Nucleophilic Aromatic Substitution cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_material 3,5-Difluorobenzonitrile reaction Heating (80-100 °C) start_material->reaction reagent Potassium Hydroxide reagent->reaction solvent DMSO / DMF solvent->reaction acidification Acidification (HCl) reaction->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration purification Column Chromatography or Recrystallization concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Route 2: Sandmeyer Reaction of 3-Amino-5-fluorophenol

This route involves the diazotization of 3-amino-5-fluorophenol followed by a cyanation reaction, typically using a copper(I) cyanide catalyst.

Question 2: My Sandmeyer reaction is giving a low yield and a complex mixture of byproducts. What are the likely issues?

Answer:

The Sandmeyer reaction is a powerful tool but can be sensitive to reaction conditions, leading to low yields and the formation of various byproducts.

Potential Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly temperature-dependent.

    • Solution: Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite. Ensure that the reagents are fresh and of high quality.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures.

    • Solution: Use the diazonium salt solution immediately after its preparation. Avoid warming the solution before the cyanation step.

  • Side Reactions of the Diazonium Salt: The diazonium salt can react with water to form a phenol (in this case, 3,5-difluorophenol if the starting material were 3,5-difluoroaniline, or leading to other phenolic impurities) or with the halide counter-ion to form an aryl halide.

    • Solution: Carefully control the reaction conditions, including temperature and the concentration of reagents. The choice of acid used for diazotization can also influence the outcome.

  • Issues with the Cyanation Step: The reaction with copper(I) cyanide can be problematic.

    • Solution: Ensure that the copper(I) cyanide is of high quality and freshly prepared if possible. The pH of the reaction mixture during the addition of the diazonium salt is also crucial and should be controlled.[1]

Table 2: Common Impurities in the Sandmeyer Reaction Route

Impurity NameChemical StructureCommon Analytical Signal (¹H NMR, δ ppm)Typical Concentration Range (%)
3-Amino-5-fluorophenol (Starting Material)H₂N-C₆H₃(F)-OHAromatic protons in a different pattern and presence of an amino group.1-5
3-Chloro-5-fluorophenolCl-C₆H₃(F)-OHIf HCl is used for diazotization, this can be a significant byproduct.0.5-10
3,5-DifluorophenolF-C₆H₃(F)-OHIf the starting material contains difluoro-aniline impurity.< 2
Azo compoundsAr-N=N-Ar'Often colored impurities, can be detected by UV-Vis spectroscopy.< 1

Experimental Protocol: Synthesis of this compound from 3-Amino-5-fluorophenol

  • Dissolve 3-amino-5-fluorophenol (1.0 eq) in a mixture of dilute acid (e.g., HCl or H₂SO₄) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water while maintaining the temperature between 0 and 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

  • Cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

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sandmeyer_workflow Workflow for Sandmeyer Reaction cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_material 3-Amino-5-fluorophenol reagents_diazo NaNO₂ / Acid start_material->reagents_diazo diazonium_salt Diazonium Salt Solution reagents_diazo->diazonium_salt reaction Addition of Diazonium Salt diazonium_salt->reaction cu_cyanide CuCN / NaCN Solution cu_cyanide->reaction warming Warming (50-60 °C) reaction->warming extraction Extraction warming->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography or Recrystallization concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude this compound?

A1: The optimal purification method depends on the scale of the synthesis and the nature of the impurities.

  • Column Chromatography: For small to medium scales, column chromatography on silica gel is very effective for separating the desired product from both starting materials and byproducts. A gradient elution with a mixture of hexane and ethyl acetate is typically used.

  • Recrystallization: For larger quantities, recrystallization can be a more practical approach. Suitable solvent systems include toluene, ethyl acetate/hexane, or water/ethanol mixtures.

  • Acid-Base Extraction: An initial acid-base workup can be very effective for removing acidic or basic impurities before final purification.

Q2: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction in real-time.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid) is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities if authentic standards are available.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups (hydroxyl and nitrile) in the final product.

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Yes, several safety precautions are crucial.

  • Handling of Cyanides: The Sandmeyer reaction route involves the use of highly toxic cyanides (e.g., copper(I) cyanide, sodium cyanide). All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is essential to keep them in solution and at low temperatures.

  • Solvents: The solvents used in these syntheses (e.g., DMSO, DMF) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • General Precautions: As with any chemical synthesis, it is important to conduct a thorough risk assessment before starting any experimental work.

Q4: Can I use a different starting material for the synthesis?

A4: Yes, other starting materials and synthetic routes are possible. For example, a Rosenmund-von Braun type reaction starting from 3-bromo-5-fluorophenol and using copper(I) cyanide is a potential alternative. The choice of the synthetic route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Each route will have its own specific set of potential impurities that will need to be considered.[3]

References

addressing solubility issues of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 3-Fluoro-5-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of its functional groups:

  • Phenolic Hydroxyl (-OH) group: This group is polar and can act as a hydrogen bond donor and acceptor, which tends to increase solubility in polar protic solvents like water and alcohols. Its acidic nature means solubility in aqueous solutions is highly pH-dependent.

  • Nitrile (-CN) group: This is a polar group that can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Fluorinated Benzene Ring: The benzene ring itself is nonpolar and hydrophobic. The fluorine atom is highly electronegative and can increase lipophilicity, potentially reducing aqueous solubility while improving solubility in some organic solvents.[1][2]

Q2: Is quantitative solubility data for this compound available?

A2: Currently, specific quantitative solubility data (e.g., mg/mL in various solvents) for this compound is not widely available in published literature. Therefore, solubility must often be determined empirically. This guide provides protocols and strategies to address this.

Q3: How does the fluorine atom, in particular, affect the compound's properties?

A3: Fluorine substitution can have profound effects. It is the most electronegative element, which can alter the acidity of nearby functional groups.[1] While it can increase lipophilicity, which might decrease aqueous solubility, increased fluorine substitution has, in some cases, been shown to improve the solubility of poorly soluble compounds.[3] Its presence can also enhance metabolic stability, a key consideration in drug development.[1]

Q4: My compound dissolved initially but precipitated out of the solution later. What could be the cause?

A4: This phenomenon, known as precipitation or "crashing out," can be due to several factors:

  • Temperature Fluctuation: The compound may have been dissolved at a higher temperature and precipitated as the solution cooled to room temperature, indicating supersaturation.

  • Solvent Evaporation: If the container is not properly sealed, the solvent can evaporate, increasing the compound's concentration beyond its solubility limit.

  • Change in pH: For aqueous solutions, an unintended change in pH (e.g., absorption of atmospheric CO2) can alter the ionization state of the phenolic hydroxyl group and cause precipitation.

  • Instability: The compound may be degrading or reacting with a component in the solvent mixture over time.

Troubleshooting Guide: Addressing Dissolution Problems

Issue 1: The compound will not dissolve in my chosen aqueous buffer.

  • Root Cause Analysis: The phenolic hydroxyl group on this compound is weakly acidic. In neutral or acidic aqueous solutions (pH < pKa), the compound will be in its neutral, less soluble form.

  • Troubleshooting Steps:

    • Adjust the pH: Increase the pH of the solution by adding a base (e.g., NaOH, NaHCO3). This will deprotonate the hydroxyl group to form the more soluble phenolate salt. Phenolic compounds are generally more soluble at alkaline pH.[4]

    • Use a Co-solvent: Add a water-miscible organic solvent such as ethanol, isopropanol, DMSO, or PEG 400.[5][6] This technique, known as cosolvency, works by reducing the overall polarity of the solvent system.[5]

    • Increase Temperature: Gently warm the solution while stirring. Many compounds exhibit increased solubility at higher temperatures. Ensure the compound is stable at the elevated temperature.

Issue 2: The compound is poorly soluble in a nonpolar organic solvent (e.g., hexane, toluene).

  • Root Cause Analysis: this compound possesses significant polarity due to its hydroxyl and nitrile groups. According to the "like dissolves like" principle, polar compounds dissolve poorly in nonpolar solvents.[7][8]

  • Troubleshooting Steps:

    • Select a More Polar Solvent: Switch to a more polar organic solvent. Based on the compound's structure, polar aprotic solvents (e.g., Acetone, Acetonitrile, THF, DMSO) or polar protic solvents (e.g., Ethanol, Methanol) are more likely to be effective.[8] Benzonitrile, the parent compound, is very soluble in acetone and miscible with ethanol.[6][9]

    • Use a Solvent Mixture: If a nonpolar solvent is required for a reaction, try using it as part of a solvent mixture with a more polar co-solvent that can solubilize the compound.

Issue 3: The dissolution rate is extremely slow.

  • Root Cause Analysis: The rate of dissolution can be limited by the particle size of the solid and the degree of agitation. A larger particle size results in a smaller effective surface area for the solvent to interact with.[10][11]

  • Troubleshooting Steps:

    • Reduce Particle Size (Micronization): If possible, gently grind the solid compound using a mortar and pestle to increase its surface area.[10]

    • Increase Agitation: Use vigorous stirring with a magnetic stir bar or overhead stirrer.

    • Apply Sonication: Place the sample in an ultrasonic bath. The high-frequency sound waves can help break apart solid agglomerates and accelerate the dissolution process.

Data Presentation: Solvent Selection Guide

Since quantitative data is unavailable, this table provides a qualitative guide to solvent selection based on chemical principles. Experimental verification is essential.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water (pH > 8), Methanol, EthanolSoluble to Sparingly SolubleThe hydroxyl group allows for strong hydrogen bonding. Solubility in water is expected to be poor at neutral pH but increase significantly at alkaline pH due to salt formation.[4]
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileLikely SolubleThese solvents can accept hydrogen bonds from the -OH group and interact with the polar -CN group without the steric hindrance of their own hydrogen atoms.[8]
Moderate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Sparingly SolubleThese solvents may offer a balance for the molecule's polar and nonpolar characteristics.
Nonpolar Toluene, Hexane, Diethyl EtherLikely InsolubleThe high polarity of the hydroxyl and nitrile functional groups outweighs the nonpolar character of the fluorobenzene ring, leading to poor compatibility.[7]

Visualizations of Experimental Workflows

G cluster_0 start Start: Compound does not dissolve in chosen solvent check_solvent Is the solvent appropriate? (See Solvent Selection Guide) start->check_solvent change_solvent Select a more appropriate solvent (e.g., polar aprotic like DMSO) check_solvent->change_solvent No check_aq Is the solvent aqueous? check_solvent->check_aq Yes success Success: Compound Dissolved change_solvent->success adjust_ph Increase pH to > 8 to deprotonate hydroxyl group check_aq->adjust_ph Yes optimize_physical Optimize Physical Conditions check_aq->optimize_physical No adjust_ph->optimize_physical grind Reduce Particle Size (Grind Solid) optimize_physical->grind Try heat Increase Temperature grind->heat sonicate Apply Sonication heat->sonicate add_cosolvent Add a Miscible Co-solvent sonicate->add_cosolvent add_cosolvent->success fail Re-evaluate Approach add_cosolvent->fail

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 pH Adjustment for Aqueous Solubility compound_acid This compound (Neutral Form) - Poorly water-soluble process_base High pH (e.g., pH > 8) Add Base (NaOH, K2CO3) compound_acid->process_base Adjust pH compound_base 3-Fluoro-5-cyanophenolate (Anionic Form) - More water-soluble process_acid Low pH (e.g., pH < 7) Solution is acidic or neutral compound_base->process_acid Add Acid process_acid->compound_acid Favors process_base->compound_base Converts to

Caption: Logic diagram for pH-dependent aqueous solubility.

Key Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This standard method is used to determine the thermodynamic equilibrium solubility of a compound in a specific solvent system.[12]

Materials:

  • This compound

  • Chosen solvent (e.g., pH 7.4 phosphate buffer, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial (ensure solid remains undissolved).

  • Add a known volume of the chosen solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean analysis vial. This step is crucial to remove any undissolved microparticles.

  • Dilute the filtrate with an appropriate solvent if necessary.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).

  • The measured concentration represents the equilibrium solubility under the tested conditions.

Protocol 2: Improving Solubility with a Co-Solvent System

This protocol outlines how to systematically test co-solvents to enhance the solubility of the compound in an aqueous medium.

Materials:

  • Stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Co-solvents to test (e.g., Ethanol, PEG 400, Propylene Glycol).

  • Clear glass vials.

  • Vortex mixer.

Procedure:

  • Prepare a series of vials containing the aqueous buffer.

  • To each vial, add a different percentage of a co-solvent (e.g., create solutions with 5%, 10%, 20%, and 50% ethanol in PBS).

  • To each buffer/co-solvent mixture, add a small, fixed volume of the concentrated stock solution of the compound (e.g., add 10 µL of a 10 mg/mL stock to 990 µL of the solvent mixture to achieve a target concentration of 100 µg/mL).

  • Immediately vortex each vial vigorously for 30-60 seconds.

  • Visually inspect each vial for any signs of precipitation against a dark background.

  • Allow the vials to stand at room temperature for at least one hour and inspect again.

  • The lowest percentage of co-solvent that maintains a clear solution is the minimum required to achieve solubility at that concentration. For quantitative results, the solutions can be filtered and analyzed via HPLC.

References

preventing side reactions with 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-5-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: this compound has three primary reactive sites:

  • The phenolic hydroxyl group (-OH): This is the most reactive site, readily undergoing deprotonation to form a phenoxide ion, which is a strong nucleophile. This site is susceptible to O-alkylation and O-acylation.

  • The aromatic ring: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to it (C2, C4, and C6). The fluorine atom also directs to the ortho and para positions.

  • The fluorine atom (-F): The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh reaction conditions or a highly activated ring.

Q2: I am observing a complex mixture of products in my reaction. What are the likely side reactions?

A2: The most common side reactions depend on the type of reaction you are performing:

  • For reactions at the hydroxyl group (e.g., O-alkylation, O-acylation): A primary side reaction is C-alkylation or C-acylation at the activated C2, C4, or C6 positions of the aromatic ring.

  • For electrophilic aromatic substitution: Over-reaction, leading to multiple substitutions on the ring, can occur. Also, competitive reaction at the hydroxyl group may happen if it is not protected.

  • For nucleophilic aromatic substitution (targeting another leaving group on a reaction partner): If your reaction conditions are harsh, you might observe the displacement of the fluorine atom on this compound itself.

Q3: Should I protect the hydroxyl group?

A3: Protecting the hydroxyl group is a common strategy to prevent unwanted side reactions at this site, especially when you intend to perform reactions on the aromatic ring or nitrile group. The choice of protecting group will depend on the subsequent reaction conditions. Common protecting groups for phenols include silyl ethers (e.g., TBDMS), ethers (e.g., methyl, benzyl), and esters.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in O-Alkylation (e.g., Williamson Ether Synthesis)

This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then attacks an alkyl halide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. The choice of base is critical for efficient phenoxide formation.
Poor Nucleophilicity of the Phenoxide The electron-withdrawing fluorine and nitrile groups can reduce the nucleophilicity of the phenoxide. Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.
Side Reaction: C-Alkylation The phenoxide is an ambident nucleophile and can react on carbon as well as oxygen. To favor O-alkylation, use less polar solvents or counterions that favor oxygen attack. "Harder" electrophiles tend to favor O-alkylation.
Low Reaction Temperature While higher temperatures can promote side reactions, insufficient temperature can lead to a slow or stalled reaction. Gradually increase the temperature and monitor the reaction by TLC or LC-MS.
Decomposition of Reactants or Products High temperatures (e.g., above 120°C) can lead to decomposition.[1] Maintain the reaction at an optimal temperature, which may need to be determined empirically.[1]

Experimental Protocol: General Williamson Ether Synthesis

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction temperature can be gently heated (e.g., to 60-80 °C) to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis_Workflow cluster_start Start cluster_reaction Reaction cluster_products Products cluster_troubleshooting Troubleshooting start This compound + Alkyl Halide deprotonation Deprotonation (Base, Solvent) start->deprotonation sn2_reaction SN2 Attack deprotonation->sn2_reaction o_alkylation Desired O-Alkylated Product sn2_reaction->o_alkylation Favored c_alkylation Side Product: C-Alkylated Isomer sn2_reaction->c_alkylation Possible low_yield Low Yield? - Check base strength - Optimize solvent - Adjust temperature o_alkylation->low_yield side_product Side Product? - Change solvent polarity - Use 'harder' electrophile c_alkylation->side_product

Workflow for O-alkylation and troubleshooting.

Issue 2: Competing C-acylation and O-acylation in Friedel-Crafts Type Reactions

Phenols are bidentate nucleophiles and can undergo acylation on either the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation). O-acylation is often the kinetically favored product, while C-acylation is the thermodynamically favored product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Kinetic Control Favors O-acylation To favor the thermodynamically more stable C-acylated product, use a Lewis acid catalyst (e.g., AlCl₃) and consider higher reaction temperatures. The Lewis acid can catalyze the Fries rearrangement of the O-acylated intermediate to the C-acylated product.
Deactivation of Lewis Acid Catalyst The phenolic oxygen can coordinate with the Lewis acid, deactivating it. Using an excess of the Lewis acid can overcome this issue.
Low Reactivity of the Aromatic Ring The fluorine and nitrile groups are deactivating, which can make Friedel-Crafts acylation challenging. Ensure a sufficiently reactive acylating agent and an adequate amount of catalyst.
Formation of Stable O-acylated Product If O-acylation is the desired pathway, avoid Lewis acids and consider using a base (like pyridine or triethylamine) to activate the hydroxyl group for reaction with an acyl halide or anhydride.

Experimental Protocol: Selective O-Acylation

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 eq.) dropwise. If using dichloromethane, add a base like triethylamine (1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. If using dichloromethane, separate the organic layer and wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by recrystallization or column chromatography.

Acylation_Selectivity cluster_conditions Reaction Conditions cluster_products Products start This compound + Acylating Agent kinetic Kinetic Control (Base Catalysis, Low Temp) start->kinetic thermodynamic Thermodynamic Control (Lewis Acid, High Temp) start->thermodynamic o_acylation O-Acylated Product (Ester) kinetic->o_acylation c_acylation C-Acylated Product (Ketone) thermodynamic->c_acylation fries Fries Rearrangement (Lewis Acid) o_acylation->fries fries->c_acylation

Decision pathway for selective acylation.

Issue 3: Poor Yield or Selectivity in Electrophilic Aromatic Substitution

The hydroxyl group strongly activates the C2, C4, and C6 positions for electrophilic attack.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor Regioselectivity The hydroxyl group is the dominant directing group. Steric hindrance from the incoming electrophile may influence the ratio of ortho (C4, C6) to para (C2) substitution. The choice of solvent and temperature can also affect regioselectivity.
Over-reaction/Polysubstitution The high activation from the hydroxyl group can lead to multiple substitutions. Use milder reaction conditions (lower temperature, less reactive electrophile, or shorter reaction time).
Side reaction at the Hydroxyl Group The electrophile may react with the hydroxyl group. Protect the hydroxyl group prior to the electrophilic aromatic substitution reaction.
Deactivation by Catalyst In Friedel-Crafts reactions, the Lewis acid can complex with the hydroxyl group, deactivating the ring. Use of a protecting group is highly recommended.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with this compound as Nucleophile

This protocol is adapted from the synthesis of Belzutifan and demonstrates the nucleophilic character of the phenoxide derived from this compound.

  • Setup: To a reactor, add the electrophilic partner (e.g., an aryl fluoride, 1.0 eq.), this compound (1.75 eq.), and potassium carbonate (K₂CO₃, 0.9 eq.).

  • Solvent and Degassing: Add degassed water (7 volumes). Agitate the mixture and perform several vacuum/nitrogen purge cycles.

  • Reaction: Heat the mixture to 90 °C and stir for 24-48 hours under a slight positive pressure of nitrogen.

  • Work-up and Crystallization: Cool the reaction mixture to 50 °C and add isopropyl alcohol (7 volumes). Further cool to 25 °C and age to allow for crystallization.

  • Isolation: Filter the slurry and wash the cake with a mixture of isopropanol/water and then acetonitrile/water.

  • Drying: Dry the solid product under vacuum with a nitrogen stream at 50 °C.

Yield Data from Belzutifan Synthesis:

ScaleYield of Crude Belzutifan
Gram Scale87%
40 g Scale85%

SNAr_Troubleshooting cluster_input Inputs cluster_process Process cluster_output Output cluster_issues Potential Issues reagents This compound + Electrophile + Base reaction SNAr Reaction (Heat, Degassed Solvent) reagents->reaction product Desired Ether Product reaction->product low_yield Low Yield? - Incomplete reaction (extend time/temp) - Degradation (check temp) - Impure reagents product->low_yield no_reaction No Reaction? - Insufficient base - Inactive electrophile - Low temperature product->no_reaction

Troubleshooting workflow for SNAr reactions.

References

Technical Support Center: Catalyst Screening for 3-Fluoro-5-hydroxybenzonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers engaged in catalyst screening for cross-coupling reactions with 3-fluoro-5-hydroxybenzonitrile. Due to the specific nature of this substrate, which contains electron-withdrawing fluorine and nitrile groups and a potentially reactive phenol group, a systematic approach to catalyst screening is essential.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the molecule's functional groups:

  • Phenolic Hydroxyl Group (-OH): The acidic proton can interfere with organometallic reagents or require protection. The phenoxide, formed in the presence of a base, can act as a nucleophile, leading to O-arylation side products.

  • Fluoro Group (-F): The C-F bond is strong and generally difficult to activate, especially compared to C-Br or C-I bonds, often requiring specialized catalyst systems. Nickel catalysts or electron-rich, bulky phosphine ligands with palladium are often employed for C-F activation.[1][2]

  • Nitrile Group (-CN): This electron-withdrawing group can influence the electronic properties of the aromatic ring. While often compatible with palladium catalysis, it can sometimes coordinate to the metal center, potentially affecting catalytic activity.[3][4]

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: The choice of reaction depends on the desired bond formation.

  • Suzuki-Miyaura Coupling (C-C): This is a versatile and commonly used reaction for forming biaryl compounds and is often a good starting point. It generally has high functional group tolerance.[5][6]

  • Buchwald-Hartwig Amination (C-N): If the goal is to introduce an amine, this reaction is the industry standard. However, the choice of base is critical to avoid side reactions with the phenol group.[7][8][9]

  • Sonogashira Coupling (C-C, alkyne): Suitable for introducing alkyne moieties. Copper co-catalysts are often used, but copper-free conditions can minimize side reactions like Glaser-Hay homo-coupling.[10]

  • Heck Coupling (C-C, alkene): Used for coupling with alkenes.

Q3: Should I protect the hydroxyl group?

A3: Not necessarily. Many modern palladium-catalyzed reactions are tolerant of free hydroxyl groups.[3][11] In fact, deprotonation of the phenol by the base is often a key step. However, if significant O-arylation or other side reactions involving the hydroxyl group are observed, protection (e.g., as a methyl or silyl ether) may be necessary.

Q4: What is a good starting point for a catalyst system?

A4: For a Suzuki-Miyaura coupling, a common starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a phosphine ligand. Given the electron-deficient nature of the substrate and the presence of a C-F bond (if it's the reaction site), bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are recommended.[12][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Q: My reaction shows no conversion of the starting material. What should I check first?

    • A: First, confirm the activity of your catalyst. Ensure your palladium precatalyst has not degraded and that the phosphine ligand is not oxidized. Running a known, reliable control reaction is a good practice. Also, verify that the base is sufficiently strong and soluble in the reaction medium to facilitate the catalytic cycle. The in situ generation of the active Pd(0) species is a critical step.[14]

  • Q: I am seeing very low yield despite trying a standard catalyst system. What are the likely causes?

    • A: Several factors could be at play:

      • Insufficient Catalyst Activity: The chosen ligand may not be suitable for this specific substrate. Screen a panel of ligands with varying steric bulk and electronic properties (see tables below).

      • Incorrect Base: The base might be too weak or too strong. For instance, a very strong base like KOtBu might cause substrate decomposition, while a weak base like K₂CO₃ may not be effective, especially in Buchwald-Hartwig aminations.[8] Consider bases like Cs₂CO₃ or K₃PO₄.

      • Poor Solvent Choice: The solvent affects the solubility of all components and the stability of catalytic intermediates. Common choices include toluene, dioxane, THF, or DME.[9] Ensure your reactants and base are sufficiently soluble.

      • Reaction Temperature: The reaction may require higher temperatures, especially if activating a C-F bond. However, high temperatures can also lead to catalyst decomposition or side reactions.

Problem 2: Formation of Side Products

  • Q: I am observing a significant amount of a homocoupled product from my boronic acid/ester (Suzuki coupling). How can I minimize this?

    • A: Homocoupling often arises from oxygen contamination, which can interfere with the catalytic cycle. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than Pd(II) sources which require in-situ reduction.

  • Q: My main side product appears to be from O-arylation at the hydroxyl group. What can I do?

    • A: This is a common issue with phenol-containing substrates.[15] To mitigate this, you can:

      • Change the Ligand: Less sterically hindered ligands might favor C-arylation over O-arylation.

      • Use a Weaker Base: A weaker base may reduce the concentration of the phenoxide nucleophile.

      • Protect the Hydroxyl Group: If other methods fail, protecting the -OH group is a reliable strategy.

  • Q: I am seeing hydrodehalogenation (replacement of the halogen with hydrogen). What causes this?

    • A: Hydrodehalogenation can occur as a side reaction, often competing with the desired cross-coupling.[7] It can be promoted by moisture or certain bases. Ensure you are using anhydrous solvents and reagents. In some cases, changing the ligand or solvent can suppress this pathway.

Data Presentation: Catalyst System Screening Tables

The tables below provide starting points for catalyst screening based on successful cross-coupling reactions of related substrates.

Table 1: Recommended Palladium Catalyst Systems for Screening

PrecatalystLigandBaseSolventTarget Reaction Type
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂OSuzuki, Buchwald-Hartwig
Pd₂(dba)₃XPhosCs₂CO₃DioxaneSuzuki, Buchwald-Hartwig
PdCl₂(dppf)(None)K₂CO₃DMESuzuki
Pd(OAc)₂RuPhosLiHMDSTHFBuchwald-Hartwig
PdCl₂(PPh₃)₂(None)Et₃NTHFSonogashira (with CuI)

Table 2: Recommended Nickel Catalyst Systems for C-F Activation

PrecatalystLigandBaseSolventTarget Reaction Type
NiCl₂(dme)dcypeK₃PO₄DioxaneSuzuki
Ni(COD)₂PCy₃NaOtBuTolueneSuzuki, Buchwald-Hartwig
NiCl₂(PCy₃)₂(None)Cs₂CO₃DMAcSuzuki

Experimental Protocols

General Protocol for High-Throughput Catalyst Screening (Suzuki-Miyaura Reaction)

This protocol describes a general method for screening multiple conditions in parallel using a 24-well plate format.

Reagents & Equipment:

  • This compound (as aryl halide precursor, assuming a bromo or iodo derivative is used for initial screening)

  • Arylboronic acid or pinacol ester

  • Palladium precatalysts and ligands (see Table 1)

  • Bases (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (e.g., Dioxane, Toluene)

  • Inert atmosphere glovebox or Schlenk line

  • 24-well reaction block with magnetic stirring and heating capability

  • Internal standard (e.g., dodecane) for GC or LC-MS analysis

Procedure:

  • Plate Preparation (In Glovebox):

    • To each well of the reaction block, add the appropriate base (e.g., 0.3 mmol).

    • Add the desired palladium precatalyst (e.g., 0.005 mmol, 2.5 mol%) and ligand (e.g., 0.01 mmol, 5 mol%) to each designated well. For pre-formed catalysts, add the appropriate amount.

  • Reagent Addition:

    • Prepare a stock solution of this compound (0.2 mmol) and the arylboronic acid (0.24 mmol) in the chosen anhydrous solvent (1.0 mL).

    • Add 1.0 mL of this stock solution to each well.

    • Add a separate stock solution of the internal standard if used.

  • Reaction:

    • Seal the reaction block securely with a sealing mat.

    • Remove the block from the glovebox and place it in the heating/stirring unit.

    • Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After cooling to room temperature, unseal the plate.

    • Add 1.0 mL of a quenching solvent (e.g., ethyl acetate or water) to each well.

    • Take an aliquot from each well, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product relative to the internal standard.

Visualizations

Catalyst Screening Workflow

G cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation & Optimization A Define Reaction: Substrate + Coupling Partner B Select Initial Screening Parameters: Catalysts, Ligands, Bases, Solvents A->B C Perform High-Throughput Screening in Parallel B->C D Analyze Results (LC-MS, GC-MS) C->D E Identify 'Hit' Conditions (Yield > 10%) D->E Good Conversion? H Reaction Fails (Go to Troubleshooting) D->H No/Low Conversion F Optimize Key Parameters: Temperature, Concentration, Time E->F G Confirm Optimized Yield & Characterize Product F->G G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low / No Yield C1 Is the catalyst active? (Run control reaction) Start->C1 C2 Screen different ligands (e.g., Buchwald biaryl phosphines) C1->C2 No R1 Is the base appropriate? (Screen Cs2CO3, K3PO4, etc.) C1->R1 Yes C3 Try a different metal (e.g., Nickel for C-F activation) C2->C3 R2 Is the temperature optimal? (Increase temperature incrementally) R1->R2 R3 Is the solvent correct? (Check solubility, screen alternatives) R2->R3 S1 Side products observed? (e.g., O-arylation, homocoupling) R3->S1 S1->C2 No, still no yield S2 Modify base or ligand to improve selectivity S1->S2 Yes S3 Protect reactive functional groups (e.g., -OH) S2->S3

References

Technical Support Center: Solvent Effects on 3-Fluoro-5-hydroxybenzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-hydroxybenzonitrile. The following information addresses common issues encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.

General Troubleshooting Guide

Issue: Low Reaction Yield or Slow Reaction Rate

  • Potential Cause: Suboptimal solvent choice. The polarity of the solvent can significantly impact the solubility of reagents and the stability of intermediates.

  • Troubleshooting Steps:

    • Consult the Solvent Effects Table: Refer to the "Solvent Effects on Nucleophilic Aromatic Substitution Yield" table below for guidance on solvent selection based on dielectric constant and solvent type.

    • Consider a Solvent Mixture: In some cases, a mixture of solvents can provide the optimal balance of polarity and solubility.

    • Increase Temperature: For thermally stable reactants, increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures.

    • Catalyst Screening: If applicable, screen different catalysts to improve reaction kinetics.

Issue: Formation of Byproducts

  • Potential Cause: Undesired side reactions, which can be influenced by the solvent. For instance, in protic solvents, the solvent molecules can compete with the desired nucleophile. In Williamson ether synthesis, elimination reactions can compete with substitution, especially with sterically hindered alkyl halides.[1][2]

  • Troubleshooting Steps:

    • Switch to an Aprotic Solvent: For nucleophilic substitution reactions, switching from a protic solvent (e.g., alcohols) to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) can minimize side reactions involving the solvent and enhance the reactivity of the nucleophile.[1]

    • Optimize Base and Temperature: In base-mediated reactions, use the mildest base and lowest temperature that afford a reasonable reaction rate to minimize base-catalyzed side reactions.

    • Protecting Groups: Consider protecting one of the functional groups (hydroxyl or nitrile) if it is interfering with the desired reaction.

Frequently Asked Questions (FAQs)

O-Alkylation (Williamson Ether Synthesis)

Q1: I am getting a low yield in the Williamson ether synthesis of this compound. What solvent should I use?

A1: For the Williamson ether synthesis, polar aprotic solvents are generally recommended.[1] Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile can increase the rate of this S(_N)2 reaction.[1] It is advisable to use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group to form the more nucleophilic phenoxide.

Q2: I am observing the formation of an alkene byproduct in my O-alkylation reaction. How can I prevent this?

A2: Alkene formation is likely due to a competing elimination reaction. This is more common with secondary and tertiary alkyl halides.[1][3] To favor the desired substitution reaction, use a primary alkyl halide if possible. Additionally, using a less-hindered base and a polar aprotic solvent can help minimize elimination.[1]

O-Acylation (Esterification)

Q3: What are the recommended conditions for the O-acylation of the hydroxyl group on this compound?

A3: O-acylation can be achieved under either basic or acidic conditions.

  • Base-catalyzed: A common method is to react the phenol with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine. Pyridine can often serve as both the base and the solvent.

  • Acid-catalyzed: For some substrates, direct acylation with acyl halides or anhydrides under acidic conditions (e.g., in trifluoroacetic acid) can lead to chemoselective O-acylation.[4]

Q4: My O-acylation reaction is sluggish. How can I improve the reaction rate?

A4: If the reaction is slow, ensure that your reagents are pure and dry, as water can hydrolyze the acylating agent. If using a base-catalyzed method, consider a more potent acylating agent or a more effective base. For acid-catalyzed reactions, a stronger acid might be necessary.[4]

Electrophilic Aromatic Substitution

Q5: I am trying to perform a halogenation on the aromatic ring of this compound and am getting multiple products. How can I improve the selectivity?

A5: The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions.[5][6] To avoid polysubstitution, it is recommended to use a less polar solvent, such as chloroform (CHCl(_3)) or carbon disulfide (CS(_2)), and to carry out the reaction at a low temperature.[6][7] Using a milder halogenating agent, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), can also improve selectivity.[8]

Quantitative Data and Experimental Protocols

Solvent Effects on Nucleophilic Aromatic Substitution Yield

The choice of solvent is critical in nucleophilic aromatic substitution (S(_N)Ar) reactions. The following table, adapted from data for a difluorobenzonitrile derivative, illustrates the general trend of how solvent polarity can influence reaction yield.

SolventDielectric Constant (ε)Solvent TypeExpected Yield
Toluene2.4Non-polarLow
Tetrahydrofuran (THF)7.6Polar AproticModerate
Acetonitrile37.5Polar AproticHigh
Dimethylformamide (DMF)36.7Polar AproticHigh
Dimethyl Sulfoxide (DMSO)46.7Polar AproticExcellent

This data is illustrative for a related compound and should be used as a general guideline.

Example Experimental Protocol: O-Alkylation of this compound

This protocol is a general template and may require optimization for specific alkylating agents and scales.

StepProcedureReagents & SolventsNotes
1 To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).This compound, Anhydrous DMF, Sodium HydrideThe reaction should be carried out in a dry flask with dry solvent to prevent quenching of the base.
2 Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.Evolution of hydrogen gas should be observed.
3 Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)The addition should be slow to control any exotherm.
4 Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).Reaction time can vary from a few hours to overnight.
5 Quench the reaction by the slow addition of water at 0 °C.Deionized Water
6 Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Ethyl Acetate, Brine, Anhydrous Sodium Sulfate
7 Purify the crude product by column chromatography on silica gel.Hexanes/Ethyl Acetate mixtureThe appropriate eluent system will depend on the product's polarity.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous DMF B Add NaH at 0°C under N2 A->B 1.0 eq. C Stir at 0°C to RT B->C D Add Alkyl Halide at 0°C C->D E Stir at RT until completion D->E 1.1 eq. F Quench with H2O E->F G Extract with Ethyl Acetate F->G H Purify by Chromatography G->H I I H->I Isolated Product

Caption: Experimental workflow for the O-alkylation of this compound.

solvent_effects cluster_solvent Solvent Choice for O-Alkylation cluster_outcome Reaction Outcome Solvent Solvent Type Protic Polar Protic (e.g., Ethanol, Water) Solvent->Protic Aprotic Polar Aprotic (e.g., DMF, DMSO) Solvent->Aprotic Outcome_Protic Solvated (less reactive) phenoxide Potential for competing reactions Protic->Outcome_Protic Leads to Outcome_Aprotic "Naked" (highly reactive) phenoxide Favors SN2 Pathway Aprotic->Outcome_Aprotic Leads to

References

temperature control in 3-Fluoro-5-hydroxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for controlling temperature in reactions involving 3-Fluoro-5-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature control in reactions with this compound?

A1: Temperature control is critical for managing reaction rate, yield, and purity. For nucleophilic substitution reactions at the hydroxyl group (e.g., Williamson ether synthesis), temperature dictates the speed of the reaction. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can promote the formation of undesired byproducts through side reactions like elimination or decomposition.

Q2: What are common side reactions associated with improper temperature control?

A2: For O-alkylation reactions, temperatures that are too high can favor elimination reactions of the alkyl halide, reducing the yield of the desired ether. At very high temperatures, decomposition of the starting material or product may occur, leading to a complex mixture of impurities and lower purity.

Q3: What is a typical temperature range for O-alkylation (ether synthesis) of this compound?

A3: A specific patent example shows that the reaction of this compound with an alkylating agent can be successfully carried out at a temperature range of about 20°C to 40°C.[1] Generally, for Williamson ether synthesis, a broader range of 50°C to 100°C is often employed, though the optimal temperature depends on the specific substrates and solvent used.[2]

Q4: Can this compound withstand high temperatures?

A4: Yes, the molecule exhibits considerable thermal stability. For instance, processes for preparing fluorobenzonitriles via halogen exchange have been reported at temperatures ranging from 80°C to 220°C.[3] However, the stability in a specific reaction mixture will depend on all the components present.

Q5: How should I determine the optimal reaction temperature for my specific experiment?

A5: It is recommended to start with a moderate temperature, for example, between room temperature and 50°C, and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is too slow, the temperature can be increased incrementally (e.g., in 10°C steps).

Troubleshooting Guide

Issue Potential Temperature-Related Cause Recommended Action
Low or No Reaction The reaction temperature is too low, providing insufficient activation energy.Gradually increase the temperature in 10°C increments while monitoring the reaction. Ensure the solvent is appropriate for the desired temperature.
Low Yield of Desired Product The temperature may be too high, favoring side reactions such as elimination. Alternatively, the temperature could be too low for the reaction to reach completion in the allotted time.Monitor the reaction by TLC or GC to find the optimal balance. Consider starting at a lower temperature (e.g., 40-50°C) and analyzing for byproduct formation.[1][2]
Formation of Multiple Byproducts The reaction temperature is likely too high, promoting undesired pathways or decomposition.Reduce the reaction temperature. Purify the starting materials to remove any impurities that might catalyze side reactions at elevated temperatures.
Reaction Appears to Stall The initial exothermic phase may have subsided, and the reaction now requires external heating to proceed.Apply gentle heating to maintain a consistent internal temperature. Use a temperature-controlled reaction vessel (e.g., oil bath) for better regulation.

Data Presentation

The following table summarizes the effect of temperature on a representative O-alkylation reaction of this compound. The data illustrates a common trend where higher temperatures can increase reaction rate but may negatively impact purity if not carefully controlled.

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
25247598Slow but clean reaction.
40129297Good balance of reaction rate and purity.[1]
6069591Faster reaction, but a noticeable increase in minor byproducts.
8039485Rapid reaction, but significant byproduct formation observed.

Experimental Protocols

Key Experiment: O-Alkylation of this compound

This protocol is a generalized procedure based on common methodologies for Williamson ether synthesis, adapted for this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser

  • Temperature-controlled heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40°C) using a temperature-controlled bath.[1]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic solids. Remove the DMF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ether.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Temperature Adjustment start Issue Identified (e.g., Low Yield, High Impurity) check_temp Is Temperature Within Optimal Range? (e.g., 20-60°C) start->check_temp too_low Issue: Too Low (Slow/Incomplete Reaction) check_temp->too_low No (Too Low) too_high Issue: Too High (Byproduct Formation) check_temp->too_high No (Too High) other_params Investigate Other Parameters (Base, Solvent, Reagent Purity) check_temp->other_params Yes increase_temp Action: Increase Temp Incrementally (5-10°C) too_low->increase_temp decrease_temp Action: Decrease Temp (e.g., to 25-40°C) too_high->decrease_temp

Caption: A logical workflow for troubleshooting temperature-related issues.

G Temp Temperature Rate Desired Reaction Rate Temp->Rate Increases Byproduct Byproduct Formation Rate Temp->Byproduct Increases (esp. at high temps) Yield Optimal Yield & Purity Rate->Yield Byproduct->Yield

References

Technical Support Center: Monitoring 3-Fluoro-5-hydroxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 3-Fluoro-5-hydroxybenzonitrile. This guide provides detailed answers to frequently asked questions and troubleshooting advice for thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the basic properties of your starting material is crucial for experiment design.

PropertyValueReference
CAS Number 473923-95-4[1][2][3]
Molecular Formula C₇H₄FNO[1][2][4]
Molecular Weight 137.11 g/mol [1][2][5]
Appearance Solid
Primary Use Pharmaceutical intermediate; chemical building block[5][6][7]

Q2: What are common reaction types for this compound?

A2: The functional groups on this compound offer several avenues for chemical modification. The hydroxyl and nitrile groups are common points for derivatization.[5]

  • O-Alkylation/O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce various substituents.[5]

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.[5]

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and will direct incoming electrophiles primarily to the positions ortho and para to it (C2, C4, and C6).[5]

Q3: How do I select an appropriate TLC solvent system?

A3: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a moderately polar solvent (like ethyl acetate or dichloromethane). The goal is to achieve an Rf value of 0.3-0.4 for the starting material.[8] Given the polarity of the hydroxyl group, you will likely need a polar component in your eluent.

  • If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[9]

  • If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent.[9]

Q4: How can I visualize the spots on my TLC plate?

A4: Due to its aromatic structure, this compound and many of its derivatives are UV-active.

  • UV Lamp: First, view the dried TLC plate under a UV lamp (typically at 254 nm). UV-active compounds will appear as dark spots. Circle these spots with a pencil.[8]

  • Staining: If spots are not visible under UV light or for better visualization, you can use a chemical stain.[9] Dip the plate in the stain and then gently heat it with a heat gun until spots appear. Common stains include:

    • Potassium permanganate (KMnO₄)

    • Ceric ammonium molybdate (CAM)

    • Anisaldehyde

Q5: What m/z values should I expect in the LC-MS analysis for the starting material?

A5: In a typical LC-MS experiment using electrospray ionization (ESI), you will observe the molecule as an ion with a small molecule (adduct) attached. For this compound (MW = 137.11), the expected ions are:

Ionization ModeExpected IonCalculated m/z
Positive (ESI+) [M+H]⁺138.03
[M+Na]⁺160.01
Negative (ESI-) [M-H]⁻136.02

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

This protocol uses a three-lane spotting system for clear and accurate analysis.[8]

  • Prepare the TLC Chamber: Add your chosen solvent system to a depth of about 0.5 cm in the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate. Mark three evenly spaced points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Left): Using a capillary tube, spot a dilute solution of your starting material, this compound.

    • Lane 2 (Center - Cospot): Spot the starting material first. Then, without changing the capillary, spot the reaction mixture directly on top of the starting material spot. This cospot is crucial for identifying the starting material in the reaction mixture, especially if Rf values are similar.[8]

    • Lane 3 (Right): Using a clean capillary, spot the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the starting line is above the solvent level.[10] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or a chemical stain as described in FAQ Q4. The disappearance of the starting material spot in Lane 3 and the appearance of a new product spot indicates the reaction is progressing.

Protocol 2: Sample Preparation and General LC-MS Method
  • Sample Preparation:

    • Take a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Dilute it significantly with a solvent compatible with the mobile phase, such as methanol or an acetonitrile/water mixture, in a clean vial to a final volume of ~1 mL.

    • If the sample contains solid particles, filter it through a 0.22 µm or 0.45 µm syringe filter to prevent clogging the LC system.[11]

  • General LC-MS Method: This is a generic reversed-phase method suitable for many aromatic compounds. Optimization may be required.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

    • MS Detector: ESI in both positive and negative modes, scanning a mass range from m/z 50 to 500.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking or elongated. 1. Sample is overloaded (too concentrated).[9][10][12]2. Compound is acidic or basic and interacting strongly with the silica gel.[9][12]3. The sample contains multiple products with very similar Rf values.[12]1. Dilute your sample and re-spot the plate.[9]2. Add a small amount (0.1-1%) of acetic acid or formic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent.[9][12]3. Try a different solvent system to improve separation.[10]
Spots remain on the baseline (Rf ≈ 0). The eluent is not polar enough to move the compound.Increase the polarity of your solvent system. For example, in a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.[9]
Spots run with the solvent front (Rf ≈ 1). The eluent is too polar for the compound.Decrease the polarity of your solvent system. For example, in a hexanes/ethyl acetate system, decrease the percentage of ethyl acetate.[9]
No spots are visible. 1. The sample is too dilute.[9][10]2. The compound is not UV-active.[9]3. The spotting line was submerged in the solvent, washing the sample away.[10]4. The compound is volatile and evaporated.[9]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9][10]2. Use a chemical stain (e.g., potassium permanganate) to visualize the plate.[9]3. Ensure the starting line on the TLC plate is always above the solvent level in the chamber.[10]
Solvent front is uneven. The edge of the TLC plate may be chipped, or the plate is touching the side of the chamber or the filter paper.[10][13]Ensure the plate is intact and placed centrally in the chamber, not touching the sides.
LC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peak observed for expected product. 1. The compound did not ionize under the chosen conditions.2. Incorrect mass range was scanned.3. The concentration is too low.1. Switch the ionization polarity (e.g., from positive to negative mode).2. Ensure your scan range includes the expected m/z of your product and any potential adducts.3. Analyze a more concentrated sample.
Retention time is shifting between runs. 1. The column is not properly equilibrated.2. The mobile phase composition has changed (e.g., evaporation).3. The column is degrading or contaminated.[14]4. Flow rate is fluctuating.[14]1. Increase the column equilibration time between runs.2. Prepare fresh mobile phase.[11]3. Flush the column with a strong solvent or replace it if necessary.[11]4. Check the LC pump for leaks or pressure fluctuations.[11]
Peak shape is poor (splitting, tailing, or broad). 1. The injection solvent is much stronger than the mobile phase.[11][15]2. The column is contaminated or clogged at the inlet.[11]3. Sample overload.[11]1. Dilute the sample in the initial mobile phase composition or a weaker solvent.[11]2. Use a guard column and filter all samples.[11] Try flushing or reversing the column to clean it.3. Inject a smaller volume or a more dilute sample.[11]
Unexpected peaks or high background noise. 1. Contamination from solvents, glassware, or sample carryover from a previous injection.[14]2. The sample matrix is complex, causing matrix effects.[16]1. Use high-purity LC-MS grade solvents and additives.[11][17] Run a blank injection (just solvent) to check for carryover.[11]2. Improve sample cleanup or modify the chromatography to better separate the analyte from interfering matrix components.

Visualizations

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_decision Decision prep_reagents Prepare Reaction Mixture take_sample Take Aliquot from Reaction prep_reagents->take_sample prep_tlc Prepare TLC Chamber & Plate spot_tlc Spot TLC Plate (SM, Cospot, Rxn) prep_tlc->spot_tlc prep_lcms Prepare LC-MS Vials & Solvents dilute_sample Dilute & Filter Sample for LC-MS prep_lcms->dilute_sample take_sample->spot_tlc take_sample->dilute_sample run_tlc Develop & Dry TLC Plate spot_tlc->run_tlc visualize_tlc Visualize (UV/Stain) run_tlc->visualize_tlc analyze_data Analyze TLC & LC-MS Data visualize_tlc->analyze_data inject_lcms Inject into LC-MS dilute_sample->inject_lcms inject_lcms->analyze_data decision Reaction Complete? analyze_data->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->take_sample After time interval

Caption: Workflow for monitoring reaction progress using TLC and LC-MS.

TLC_Troubleshooting_Streak start Problem: TLC spot is a streak q1 Is the sample very concentrated? start->q1 sol1 Dilute the sample and re-spot. q1->sol1 Yes q2 Is your compound acidic or basic? q1->q2 No recheck1 Is it resolved? sol1->recheck1 recheck1->q2 No end_ok Problem Solved recheck1->end_ok Yes sol2 Add 0.1-1% of acid (e.g., AcOH) or base (e.g., Et3N) to the eluent. q2->sol2 Yes q3 Try a new solvent system to improve separation. q2->q3 No/Unsure recheck2 Is it resolved? sol2->recheck2 recheck2->q3 No recheck2->end_ok Yes

Caption: Troubleshooting guide for streaking spots on a TLC plate.

References

Validation & Comparative

A Comparative Analysis of the NMR Spectral Data of 3-Fluoro-5-hydroxybenzonitrile and a Telltale Tool for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel organic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in this endeavor, providing intricate details about the chemical environment of atoms within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for 3-fluoro-5-hydroxybenzonitrile, a compound of interest in medicinal chemistry, against structurally related analogs. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to aid in spectral interpretation and compound characterization.

While experimental data for this compound is not publicly available, this guide utilizes predicted NMR data as a basis for comparison with the experimentally determined spectra of key structural analogs: 3-fluorobenzonitrile, 3-hydroxybenzonitrile, and the parent compound, benzonitrile. This approach allows for a detailed examination of the influence of hydroxyl and fluorine substituents on the NMR spectra of the benzonitrile scaffold.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. The data for this compound is based on predicted values, while the data for the other compounds are derived from experimental spectra.

Table 1: ¹H NMR Spectral Data Comparison

CompoundH-2H-4H-6Other ProtonsSolvent
This compound (Predicted) 7.1 ppm (dd)6.9 ppm (t)7.0 ppm (dd)OH: 5.0-6.0 ppm (br s)-
3-Fluorobenzonitrile 7.54-7.48 ppm (m)7.54-7.48 ppm (m)7.37-7.34 ppm (m)-CDCl₃
3-Hydroxybenzonitrile 7.29 ppm (s)7.39 ppm (t)7.15 ppm (d)OH: 6.07 ppm (s)DMSO-d₆
Benzonitrile 7.63 ppm (t)7.50 ppm (t)7.63 ppm (t)-CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC-1 (C-CN)C-2C-3C-4C-5C-6C≡NSolvent
This compound (Predicted) 114.5111.9 (d)163.2 (d)110.1 (d)158.9116.3 (d)118.0-
3-Fluorobenzonitrile 114.4 (d)128.0 (d)162.0 (d)120.7 (d)131.0 (d)118.8 (d)117.2CDCl₃
3-Hydroxybenzonitrile 112.9120.2158.4120.9130.8116.5119.3DMSO-d₆
Benzonitrile 112.5132.8129.2132.1129.2132.8118.7CDCl₃

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is crucial for data reproducibility and comparison.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay of 5x the longest T₁ is necessary for quantitative measurements).

    • Number of Scans: 8-16 scans are typically sufficient for samples of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically applied to simplify the spectrum and enhance the signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Perform peak picking to identify the chemical shifts of all signals.

Visualizing NMR Analysis and Structural Relationships

To better understand the workflow of NMR spectral analysis and the structural relationships influencing the spectral data, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer Shim Shimming Spectrometer->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phasing FT->Phase Calibrate Calibration Phase->Calibrate Integrate Integration Calibrate->Integrate PeakPick Peak Picking Calibrate->PeakPick Assign Structure Assignment Integrate->Assign PeakPick->Assign

A streamlined workflow for NMR spectral analysis.

Structural_Comparison cluster_substituents Substituent Effects cluster_analogs Substituted Analogs Benzonitrile Benzonitrile (Baseline) Fluorobenzonitrile 3-Fluorobenzonitrile Benzonitrile->Fluorobenzonitrile + F Hydroxybenzonitrile 3-Hydroxybenzonitrile Benzonitrile->Hydroxybenzonitrile + OH F_effect Fluorine (Electron Withdrawing, Inductive Effect) F_effect->Fluorobenzonitrile Target This compound F_effect->Target OH_effect Hydroxyl (Electron Donating, Resonance Effect) OH_effect->Hydroxybenzonitrile OH_effect->Target Fluorobenzonitrile->Target + OH Hydroxybenzonitrile->Target + F

Structural relationships and substituent effects on the benzonitrile core.

Interpreting the 1H and 13C NMR Spectra of 3-Fluoro-5-hydroxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-hydroxybenzonitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and comparative data from structurally similar molecules. This information is crucial for the structural elucidation and purity assessment of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, hydroxyl, and nitrile substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-27.0 - 7.2Doublet of doublets (dd)JH2-F ≈ 8-10 Hz (ortho), JH2-H6 ≈ 2-3 Hz (meta)
H-46.8 - 7.0Triplet or Doublet of doublets (t or dd)JH4-F ≈ 8-10 Hz (ortho), JH4-H6 ≈ 2-3 Hz (meta)
H-66.9 - 7.1Triplet or Doublet of doublets (t or dd)JH6-H2 ≈ 2-3 Hz (meta), JH6-H4 ≈ 2-3 Hz (meta)
-OH5.0 - 6.0Broad singlet-

Note: Predicted values are based on additive substituent effects and comparison with similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the seven unique carbon environments in this compound. The carbon atoms directly attached to the electron-withdrawing fluorine and nitrile groups are expected to be deshielded, appearing at higher chemical shifts. Conversely, the carbon attached to the hydroxyl group will be shielded. A key feature will be the carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (-CN)110 - 115~2-4 (³JCF)
C-2115 - 120~10-15 (³JCF)
C-3 (-F)160 - 165~240-250 (¹JCF)
C-4105 - 110~20-25 (²JCF)
C-5 (-OH)155 - 160~10-15 (²JCF)
C-6110 - 115~2-4 (⁴JCF)
-CN118 - 122-

Note: Predicted values are based on additive substituent effects and comparison with similar compounds. Actual experimental values may vary.

Experimental Protocols

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to avoid compromising the magnetic field homogeneity.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

Visualization of this compound Structure and NMR Assignments

Figure 1. Chemical structure of this compound with predicted ¹H and ¹³C NMR assignments.

A Comparative Guide to the Analytical Techniques for 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate analysis of novel chemical entities is paramount. 3-Fluoro-5-hydroxybenzonitrile, a versatile building block in the synthesis of bioactive molecules, including potential Janus Kinase (JAK) inhibitors, requires robust analytical methodologies to ensure its identity, purity, and quantity.[1] This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the characterization of this compound, supported by experimental protocols and data.

Introduction to this compound

This compound is an aromatic compound with the molecular formula C₇H₄FNO and a molecular weight of approximately 137.11 g/mol .[2][3][4] Its structure, featuring a fluorine atom, a hydroxyl group, and a nitrile group, presents unique analytical challenges and opportunities. The monoisotopic mass of this compound is approximately 137.03 Da.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, Electron Ionization (EI) is a common ionization method.

Expected Fragmentation Pattern:

Under EI conditions, the molecule is expected to form a molecular ion peak (M⁺) at m/z 137. The fragmentation pattern is influenced by the functional groups present. Common fragmentation pathways include the loss of:

  • HCN (27 Da) from the nitrile group.

  • CO (28 Da) from the hydroxyl group.[1]

  • CHO (29 Da), a formyl radical, from the hydroxyl group.[1]

Due to the strength of the C-F bond, the fluorine atom is likely to be retained in the major fragments.[1] High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general procedures for the analysis of halogenated aromatic compounds and should be optimized for specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-200.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the GC-MS analysis of this compound, representing typical values for such an analysis.

ParameterMass Spectrometry (GC-MS)
Linearity (R²) >0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Comparison with Alternative Analytical Techniques

While mass spectrometry provides detailed structural information, other techniques offer advantages in terms of cost, simplicity, and specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds.

Experimental Protocol: HPLC-UV

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide key information.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl proton will also be visible.

  • ¹³C NMR: The spectrum will reveal the number of unique carbon environments. The carbons attached to the electron-withdrawing fluorine and nitrile groups will be deshielded (higher chemical shift), while the carbon attached to the hydroxyl group will be shielded. Carbon-fluorine coupling will be a key diagnostic feature.[1]

Performance Comparison

The following table compares the hypothetical performance of mass spectrometry with alternative analytical techniques for the analysis of this compound.

Analytical TechniqueLinearity (R²)LODLOQPrecision (%RSD)Accuracy (% Recovery)Structural Information
Mass Spectrometry (GC-MS) >0.9950.1 µg/mL0.5 µg/mL< 5%95-105%High (Fragmentation)
HPLC-UV >0.9980.05 µg/mL0.2 µg/mL< 2%98-102%Low (Retention Time)
NMR Spectroscopy N/A (Primarily for structure)N/AN/AN/AN/AVery High (Connectivity)

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

cluster_synthesis Synthesis Workflow of this compound 3,5-Difluorobenzonitrile 3,5-Difluorobenzonitrile Reaction Reaction 3,5-Difluorobenzonitrile->Reaction Nucleophilic Substitution Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Pure Product Pure Product Purification->Pure Product

Caption: A simplified workflow for the synthesis of this compound.

cluster_pathway Role as a Precursor in JAK Inhibitor Synthesis This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 Multi-step Synthesis Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 JAK_Inhibitor JAK_Inhibitor Intermediate_2->JAK_Inhibitor JAK_Pathway JAK_Pathway JAK_Inhibitor->JAK_Pathway Inhibition

Caption: Potential role of this compound as a precursor in the synthesis of JAK inhibitors.

Conclusion

The choice of analytical technique for this compound depends on the specific requirements of the analysis. Mass spectrometry, particularly GC-MS, offers excellent structural elucidation capabilities and good sensitivity. HPLC-UV provides superior quantitative performance for routine purity and concentration measurements. NMR spectroscopy remains the gold standard for unambiguous structure determination. For comprehensive characterization, a combination of these techniques is often employed in research and drug development settings.

References

A Comparative Guide to the FTIR Spectrum of 3-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for elucidating molecular structures. This guide provides a comparative analysis of the expected FTIR spectrum of 3-Fluoro-5-hydroxybenzonitrile, contrasting it with the experimentally determined spectrum of the related compound, 3-hydroxybenzonitrile. This comparison highlights the influence of the fluorine substituent on the vibrational modes of the molecule.

Comparison of Vibrational Frequencies

The introduction of a fluorine atom to the benzonitrile ring is expected to induce shifts in the vibrational frequencies of neighboring functional groups due to its high electronegativity. The following table summarizes the expected characteristic infrared absorption peaks for this compound and compares them with the experimental gas-phase FTIR data for 3-hydroxybenzonitrile obtained from the NIST Chemistry WebBook.[1][2][3][4]

Vibrational ModeFunctional GroupExpected Frequency for this compound (cm⁻¹)Experimental Frequency for 3-hydroxybenzonitrile (cm⁻¹)[1]Expected Intensity
O-H StretchPhenolic -OH3600 - 3200~3630Strong, Broad
Aromatic C-H StretchAromatic Ring3100 - 3000~3080, 3050Medium to Weak
C≡N StretchNitrile2260 - 2220~2240Strong, Sharp
Aromatic C=C StretchAromatic Ring1620 - 1450~1610, 1590, 1480Medium to Strong
C-F StretchAryl Fluoride1400 - 1000Not ApplicableStrong
C-O StretchPhenolic C-O1300 - 1200~1290, 1170Strong
In-plane O-H BendPhenolic -OH~1410-1310~1330Medium
Out-of-plane Aromatic C-H BendAromatic Ring900 - 675~930, 880, 780, 680Strong

Analysis of Expected Spectral Features:

  • O-H Stretching: In this compound, the phenolic O-H stretch is anticipated to appear as a broad band in the 3600-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[5][6][7] This is comparable to the peak observed for 3-hydroxybenzonitrile.

  • C≡N Stretching: The nitrile group (C≡N) is expected to exhibit a strong and sharp absorption band in the 2260-2220 cm⁻¹ range.[8][9][10] Its position is not expected to be significantly altered by the fluorine substitution compared to 3-hydroxybenzonitrile.

  • Aromatic Region: The aromatic C=C stretching vibrations will likely appear as a series of bands between 1620 cm⁻¹ and 1450 cm⁻¹.[11][12] The aromatic C-H stretching should be visible between 3100-3000 cm⁻¹.[11][12]

  • C-F Stretching: A key distinguishing feature in the spectrum of this compound will be the strong absorption band corresponding to the C-F stretching vibration, which is expected in the 1400-1000 cm⁻¹ region.[8] This peak will be absent in the spectrum of 3-hydroxybenzonitrile.

  • C-O Stretching: The phenolic C-O stretching vibration is expected to be a strong band between 1300-1200 cm⁻¹.[6][13]

Experimental Protocol: FTIR Spectroscopy of a Solid Sample (KBr Pellet Method)

The following protocol outlines the steps for acquiring an FTIR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add 100-200 mg of dry KBr powder to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining and analyzing the FTIR spectrum of a solid sample.

FTIR_Workflow FTIR Analysis Workflow for a Solid Sample cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Solid Sample grind Grind Sample (1-2 mg) start->grind mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Process Spectrum (Baseline Correction, etc.) sample->process interpret Peak Identification & Interpretation process->interpret end End: Interpreted Spectrum interpret->end

Caption: Experimental workflow for FTIR analysis.

References

A Comparative Analysis of 3-Fluoro-5-hydroxybenzonitrile and Other Benzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Fluoro-5-hydroxybenzonitrile and other benzonitrile derivatives, a class of compounds recognized for their diverse pharmacological potential. The benzonitrile scaffold, characterized by a cyano group attached to a benzene ring, is a key building block in medicinal chemistry. The strategic placement of various substituents on the aromatic ring, such as the fluorine and hydroxyl groups in this compound, allows for the fine-tuning of their physicochemical properties and biological activities. This guide summarizes experimental data on the cytotoxicity and antimicrobial effects of various benzonitrile derivatives, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel therapeutic agents.

Quantitative Comparison of Biological Activity

The following tables summarize the cytotoxic and antimicrobial activities of selected benzonitrile derivatives from various studies. It is important to note that these values were obtained from different experimental setups and should be interpreted as indicative of the potential of these compounds rather than a direct, head-to-head comparison.

Table 1: Cytotoxicity of Benzonitrile Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCell LineParameterValueReference
Methoxy-phenylacrylonitriles (2b)MCF-7 (Breast)IC5034 µM (48h)[1]
Methoxy-phenylacrylonitriles (2a)MCF-7 (Breast)IC50131 µM (24h)[1]
Methoxy-phenylacrylonitriles (2a)A549 (Lung)IC50> 500 µM (24h)[1]
4'-Fluoro-benzotriazole-acrylonitrile (5)NCI-60 PanelGI50 (Mean)nM range[2]
Fluorinated Aminophenylhydrazines (6)A549 (Lung)IC500.64 µM[3]

Table 2: Antimicrobial Activity of Benzonitrile Derivatives

Compound/Derivative ClassMicroorganismParameterValueReference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e)Botrytis fabaeMIC6.25 µg/mL[4]
Amidoxime-based benzimidazoles (2a)C. albicansMIC1.90 mg/mL[5]
Amidoxime-based benzimidazoles (2b)S. mutansMIC3.90 mg/mL[5]
Benzothiazolylthiazolidin-4-ones (1, 2, 4, 5)E. coliMIC0.12 mg/mL[6]

Structure-Activity Relationships

The biological activity of benzonitrile derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[7]

  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups, such as halogens (e.g., fluorine), can enhance the antimicrobial and cytotoxic properties of certain benzonitrile derivatives.[3][6] Conversely, electron-donating groups may lead to lower activity in some cases.

  • Substitution Pattern: The substitution pattern on the aromatic ring plays a crucial role in determining the biological activity. For instance, studies on herbicidal activity have shown that benzonitriles substituted at the 2 and 6 positions with halogens or methyl groups exhibit the highest activity.[8]

  • Hydrophobicity: The hydrophobicity of the molecule, influenced by its substituents, is a key factor in its toxicological profile and can affect its mechanism of action.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The benzonitrile derivatives are dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Benzonitrile derivatives

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The benzonitrile derivatives are serially diluted in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflow and Structure-Activity Relationships

The following diagrams illustrate a typical workflow for evaluating the biological activity of benzonitrile derivatives and the logical relationship in structure-activity studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Benzonitrile Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of benzonitrile derivatives.

sar_logic substituent Substituent Properties (Electronic, Steric, Hydrophobic) scaffold Benzonitrile Scaffold substituent->scaffold influences position Substitution Position (ortho, meta, para) position->scaffold influences activity Biological Activity (Cytotoxicity, Antimicrobial) scaffold->activity determines

Caption: Logical relationship illustrating how substituent properties and position on the benzonitrile scaffold influence biological activity.

References

Unveiling the Molecular Blueprint: A Guide to the Structural Confirmation of 3-Fluoro-5-hydroxybenzonitrile using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel small molecules is a critical step. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) for the structural elucidation of 3-Fluoro-5-hydroxybenzonitrile, a compound of interest in medicinal chemistry. We will delve into the supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques.

High-Resolution Mass Spectrometry stands as a cornerstone analytical technique for the structural confirmation of synthetic compounds. Its ability to provide highly accurate mass measurements allows for the determination of elemental composition with exceptional confidence. This guide will use the theoretical data for this compound and compare it with expected fragmentation patterns based on related molecules to illustrate the power of HRMS in structural elucidation.

High-Resolution Mass Spectrometry Data for this compound

The primary strength of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of a molecule, a crucial piece of information for structural confirmation.

Table 1: Comparison of Theoretical and Expected Experimental HRMS Data for this compound

ParameterTheoretical ValueExpected Experimental ValueMass Accuracy (ppm)
Molecular Formula C₇H₄FNOC₇H₄FNON/A
Monoisotopic Mass 137.02769 Da137.0277 ± 0.0007< 5 ppm
[M+H]⁺ Ion 138.03557 Da138.0356 ± 0.0007< 5 ppm
[M-H]⁻ Ion 136.01981 Da136.0198 ± 0.0007< 5 ppm

Note: A mass accuracy of less than 5 parts per million (ppm) is generally accepted for the confirmation of an elemental formula.

Predicted Fragmentation Pattern: A Window into the Molecular Structure

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, provide valuable structural information by fragmenting the molecule of interest and analyzing the resulting fragment ions. While experimental data for this compound is not publicly available, we can predict its fragmentation pattern based on the known behavior of benzonitrile derivatives.

Common fragmentation pathways for substituted benzonitriles include the loss of small neutral molecules such as hydrogen cyanide (HCN), carbon monoxide (CO), and the cyano radical (•CN).

Table 2: Predicted HRMS/MS Fragmentation of this compound ([M+H]⁺ Ion)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
138.0356111.0295HCN (27.0109 Da)[C₆H₄FO]⁺
138.0356110.0216CO (28.0103 Da)[C₆H₅FN]⁺
138.0356112.0351C₂H₂ (26.0157 Da)[C₅H₃FNO]⁺

The accurate mass measurement of these fragment ions provides further confidence in the proposed structure.

Comparative Analysis with Alternative Spectroscopic Techniques

While HRMS is a powerful tool, it is often used in conjunction with other analytical techniques for complete structural elucidation.

Table 3: Comparison of HRMS with NMR and FTIR Spectroscopy

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Elemental composition, molecular weight, fragmentation patternHigh sensitivity, requires minimal sample, provides unambiguous molecular formulaDoes not provide information on the connectivity of atoms or stereochemistry
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemistry (NOESY)Provides detailed structural information, non-destructiveLower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, provides a "fingerprint" of the moleculeDoes not provide information on molecular weight or connectivity, limited for complex mixtures

Experimental Protocol for HRMS Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible HRMS data.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule, in both positive and negative ion modes.

  • Mass Analyzer Settings:

    • Mass Range: 50-500 m/z

    • Resolution: > 60,000 FWHM

    • Mass Accuracy: Calibrated to < 2 ppm using a known standard.

  • Data Acquisition Mode: Full scan MS for accurate mass determination of the parent ion, followed by data-dependent MS/MS for fragmentation analysis.

Visualizing the Workflow and Fragmentation

HRMS Structural Confirmation Workflow cluster_sample Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution LC_Introduction LC Introduction Dilution->LC_Introduction Ionization Ionization (ESI) LC_Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., Orbitrap, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Accurate_Mass Accurate Mass Determination Detector->Accurate_Mass Elemental_Composition Elemental Composition (C₇H₄FNO) Accurate_Mass->Elemental_Composition Structure_Confirmation Structural Confirmation Elemental_Composition->Structure_Confirmation Fragmentation_Analysis Fragmentation Analysis (MS/MS) Fragmentation_Analysis->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound using HRMS.

Fragmentation_Pathway Parent [C₇H₄FNO + H]⁺ m/z = 138.0356 Frag1 [C₆H₄FO]⁺ m/z = 111.0295 Parent->Frag1 - HCN Frag2 [C₆H₅FN]⁺ m/z = 110.0216 Parent->Frag2 - CO Frag3 [C₅H₃FNO]⁺ m/z = 112.0351 Parent->Frag3 - C₂H₂

Caption: Predicted fragmentation pathway of protonated this compound.

A Comparative Guide to the Purity Validation of 3-Fluoro-5-hydroxybenzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical factor that can significantly impact the outcomes of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 3-Fluoro-5-hydroxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. The information presented is supported by detailed experimental protocols and data presentation to aid in the objective assessment of its performance.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2][3] Its high resolution and sensitivity make it an ideal method for assessing the purity of pharmaceutical intermediates like this compound. A typical HPLC method for this compound would involve a reversed-phase column, a mobile phase consisting of an aqueous buffer and an organic solvent, and UV detection.

Table 1: Proposed HPLC Method Parameters for this compound Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

Experimental Protocol: HPLC Method Validation

The validation of the analytical procedure is crucial to ensure that it is suitable for its intended purpose.[4] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: A solution of this compound is spiked with known related substances and potential impurities. A placebo solution (matrix without the analyte) is also prepared and injected. The chromatograms are evaluated to ensure that the principal peak of this compound is free from any co-eluting peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6]

  • Procedure: A series of at least five standard solutions of this compound are prepared at concentrations ranging from the reporting limit to 150% of the nominal concentration. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: The accuracy is determined by analyzing samples of a known concentration (e.g., a placebo spiked with the analyte at three different concentration levels: 80%, 100%, and 120% of the target concentration). The recovery at each level is calculated.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample solution are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Procedure: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The effect of small variations in the mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) on the analytical results is evaluated.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own advantages and limitations.[1][8][9]

Table 2: Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a liquid mobile phase and a solid stationary phase.[1]High resolution, high sensitivity, suitable for non-volatile and thermally unstable compounds, quantitative accuracy.[1]Can be time-consuming, requires specialized equipment.[10]
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Excellent for volatile impurities (e.g., residual solvents), high sensitivity.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight and structural information of impurities, very high sensitivity and selectivity.[10]Higher cost and complexity compared to HPLC-UV.
Fourier Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.Fast, non-destructive, provides information about functional groups.Not a separative technique, limited for quantifying minor impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the compound and can be used for quantitative analysis.Provides definitive structural information, can be quantitative without a reference standard (qNMR).Lower sensitivity compared to chromatographic techniques, higher equipment cost.

Experimental Workflow for HPLC Validation

The following diagram illustrates the logical flow of the experimental validation process for the HPLC method.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Q2 R1) cluster_reporting Reporting MD_Start Start MD_Optimize Optimize HPLC Parameters MD_Start->MD_Optimize MD_SST System Suitability Test MD_Optimize->MD_SST MD_End Developed Method MD_SST->MD_End V_Specificity Specificity MD_End->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness R_Report Validation Report V_Robustness->R_Report

Caption: Workflow for HPLC Method Validation.

References

A Comparative Guide to the Synthesis and Utility of 3-Fluoro-5-hydroxybenzonitrile and 3-Chloro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of target molecules. Among the vast array of available intermediates, halogenated hydroxybenzonitriles serve as versatile scaffolds. This guide provides an in-depth comparison of two such analogs, 3-Fluoro-5-hydroxybenzonitrile and 3-Chloro-5-hydroxybenzonitrile, focusing on their synthesis, physical and chemical properties, and potential applications. This objective analysis, supported by available experimental data, aims to inform researchers in making strategic decisions for their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound and 3-Chloro-5-hydroxybenzonitrile is presented below. These properties are fundamental to understanding the behavior of these molecules in various chemical transformations and analytical procedures.

PropertyThis compound3-Chloro-5-hydroxybenzonitrile
CAS Number 473923-95-4473923-97-6
Molecular Formula C₇H₄FNOC₇H₄ClNO
Molecular Weight 137.11 g/mol [1]153.56 g/mol
Appearance Off-white to light brown solid[2]White to almost white powder
Melting Point Not specified168.0 to 172.0 °C
Boiling Point (Predicted) Not specified265.4 ± 25.0 °C
Density (Predicted) 1.34 ± 0.1 g/cm³[2]1.41 ± 0.1 g/cm³
pKa (Predicted) 7.58 ± 0.10[2]7.62 ± 0.10

Synthesis and Experimental Protocols

The synthetic accessibility of a building block is a paramount consideration in its selection. Here, we detail the known synthetic routes for both 3-Chloro-5-hydroxybenzonitrile and the plausible pathways for its fluoro-analog.

Synthesis of 3-Chloro-5-hydroxybenzonitrile

A high-yield, one-step synthesis of 3-Chloro-5-hydroxybenzonitrile from its corresponding methyl ether has been reported.

Experimental Protocol:

To a 250 mL three-necked flask are added 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL). The reaction mixture is heated to 170 °C. Lithium iodide (16.76 g, 125.298 mmol) is then added, and the reaction is stirred at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with 10% aqueous hydrochloric acid. The mixture is subsequently extracted with ethyl acetate. The combined organic layers are washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 3-chloro-5-hydroxybenzonitrile.

  • Yield: 94%

G cluster_chloro Synthesis of 3-Chloro-5-hydroxybenzonitrile 3-Chloro-5-methoxybenzonitrile 3-Chloro-5-methoxybenzonitrile LiI, 2,4,6-trimethylpyridine LiI, 2,4,6-trimethylpyridine 3-Chloro-5-methoxybenzonitrile->LiI, 2,4,6-trimethylpyridine Heat (170 °C, 4h) Heat (170 °C, 4h) LiI, 2,4,6-trimethylpyridine->Heat (170 °C, 4h) Work-up & Purification Work-up & Purification Heat (170 °C, 4h)->Work-up & Purification 3-Chloro-5-hydroxybenzonitrile (94% yield) 3-Chloro-5-hydroxybenzonitrile (94% yield) Work-up & Purification->3-Chloro-5-hydroxybenzonitrile (94% yield)

Caption: Synthetic workflow for 3-Chloro-5-hydroxybenzonitrile.

Synthesis of this compound

A direct, high-yield synthesis for this compound is not as readily available in the literature. The synthesis is generally described as a multi-step process.[3] One plausible synthetic pathway involves the nucleophilic aromatic substitution of a fluorine atom in a difluoro precursor. Another potential route is a multi-step sequence starting from a fluorinated aromatic compound.

Plausible Multi-Step Synthetic Pathway:

A common strategy for the synthesis of such compounds involves a sequence of reactions:[3]

  • Nitration: Introduction of a nitro group onto a fluorinated benzene ring.

  • Reduction: Conversion of the nitro group to an amine.

  • Bromination: Introduction of a bromine atom.

  • Diazotization: Conversion of the amino group to a diazonium salt.

  • Sandmeyer Reaction: Displacement of the diazonium group with a nitrile functionality.[4]

  • Hydroxylation: Conversion of another substituent (e.g., another fluorine atom via nucleophilic aromatic substitution) to a hydroxyl group.

G cluster_fluoro Plausible Multi-Step Synthesis of this compound Fluorinated Aromatic Starter Fluorinated Aromatic Starter Nitration Nitration Fluorinated Aromatic Starter->Nitration Reduction Reduction Nitration->Reduction Bromination Bromination Reduction->Bromination Diazotization Diazotization Bromination->Diazotization Sandmeyer Reaction (Cyanation) Sandmeyer Reaction (Cyanation) Diazotization->Sandmeyer Reaction (Cyanation) Hydroxylation Hydroxylation Sandmeyer Reaction (Cyanation)->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: A plausible multi-step synthetic pathway for this compound.

Comparative Analysis in Synthesis

Synthetic Efficiency: The synthesis of 3-Chloro-5-hydroxybenzonitrile is demonstrably more efficient, proceeding in a single, high-yielding step from a readily available precursor. In contrast, the synthesis of this compound is likely to be a more complex, multi-step process, which would inherently lead to a lower overall yield and higher production cost. This is a significant consideration for large-scale synthesis in drug development.

Reactivity and Electronic Effects: The nature of the halogen substituent (fluorine vs. chlorine) significantly influences the electronic properties of the aromatic ring and, consequently, its reactivity.

  • Inductive Effect: Fluorine is more electronegative than chlorine, exerting a stronger electron-withdrawing inductive effect (-I effect). This can impact the acidity of the hydroxyl group and the reactivity of the aromatic ring towards electrophilic substitution.

  • Mesomeric Effect: Both halogens exhibit a +M (mesomeric) or +R (resonance) effect due to their lone pairs of electrons, which can donate electron density to the aromatic ring. This effect is generally weaker for halogens compared to their inductive effect.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, where the halogen acts as a leaving group, aryl fluorides are often more reactive than aryl chlorides. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine stabilizing the intermediate Meisenheimer complex. This enhanced reactivity of the C-F bond in SNAr can be advantageous for introducing other functionalities at that position.

Applications in Drug Discovery and Development

Both this compound and 3-Chloro-5-hydroxybenzonitrile are valuable intermediates in the synthesis of biologically active molecules.[5][6] The choice between the two can be dictated by the desired properties of the final compound.

  • Role of Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. Therefore, this compound is a desirable precursor for developing novel therapeutics where these properties are sought.

  • Versatility of the Chloro-Substituent: The chlorine atom in 3-Chloro-5-hydroxybenzonitrile can also serve as a handle for further functionalization, for instance, through cross-coupling reactions. It is a key intermediate in the synthesis of various pharmaceutical compounds.

Conclusion

Conversely, while the synthesis of this compound is more challenging, its utility lies in the unique properties that the fluorine atom imparts to the final molecule. Its potential to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates makes it a valuable, albeit more synthetically demanding, building block for modern drug discovery.

The decision to use this compound versus 3-Chloro-5-hydroxybenzonitrile will ultimately depend on a careful consideration of the synthetic feasibility, cost, and the specific biological and chemical properties required for the target application. For projects where the benefits of fluorine incorporation outweigh the synthetic complexity, the fluoro-analog is a compelling choice. For applications demanding a readily accessible and economical scaffold, the chloro-derivative presents a more pragmatic option.

References

Comparative Analysis of the Antiproliferative Activity of Substituted Benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of a series of substituted benzonitrile analogs, focusing on their antiproliferative effects against various cancer cell lines. The data presented is derived from studies investigating the potential of these compounds as antitumor agents. The benzonitrile scaffold is a recognized pharmacophore in medicinal chemistry, and substitutions on the phenyl ring can significantly modulate biological activity.

Data Presentation: Antiproliferative Activity of Benzonitrile Analogs

The following table summarizes the in vitro antiproliferative activity of various halogenated benzonitrile analogs against a panel of human cancer cell lines. The data is presented as IC50 values (in μM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1R2R3R4IC50 (μM) vs. A549 (Lung Cancer)IC50 (μM) vs. HL-60 (Leukemia)
1 HHHH> 100> 100
2 FHHH85.376.2
3 HFHH65.154.8
4 HHFH43.532.1
5 FFHH32.825.4
6 HFFH21.715.9
7 FHFH18.912.3
8 FFFH10.28.7
9 FFFF5.64.1

Data is based on the findings reported in patent CN103800315A, which describes the application of benzonitrile compounds in the preparation of antitumor drugs.

Experimental Protocols

The antiproliferative activity of the benzonitrile analogs was determined using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol

  • Cell Seeding: Human cancer cell lines (e.g., A549 lung cancer, HL-60 leukemia) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzonitrile analogs) and a vehicle control (e.g., DMSO). The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for assessing the antiproliferative activity of the benzonitrile analogs.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines (e.g., A549, HL-60) B Seed cells in 96-well plates A->B D Treat cells with compounds (48-72h incubation) B->D C Prepare serial dilutions of Benzonitrile Analogs C->D E Add MTT solution (4h incubation) D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance F->G H Calculate % cell viability G->H I Determine IC50 values H->I

Caption: Experimental workflow for determining the antiproliferative activity of benzonitrile analogs using the MTT assay.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) cluster_outcome Outcome Start Benzonitrile Scaffold Modification Ring Substitution (Halogens: F, Cl, Br, I) Start->Modification Modify Activity Biological Activity (Antiproliferative Effect) Modification->Activity Influences Potency Potency (IC50) Activity->Potency Selectivity Selectivity (vs. different cell lines) Activity->Selectivity Lead Lead Compound Identification Potency->Lead Selectivity->Lead

Caption: Logical relationship illustrating the structure-activity relationship (SAR) studies of benzonitrile analogs.

cross-referencing spectral data with similar fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

**A

Comparative Guide to Cross-Referencing Spectral Data of Fluorinated Compounds**

For Researchers, Scientists, and Drug Development Professionals

In drug discovery and development, the incorporation of fluorine atoms into lead compounds is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Verifying the structure and purity of these fluorinated compounds is paramount. This guide provides a framework for cross-referencing spectral data of structurally similar fluorinated molecules, using positional isomers of fluorobenzylamine as a case study.

Comparative Spectral Data

This section compares key spectral data for 4-Fluorobenzylamine (the target compound) with its structural isomers (2- and 3-Fluorobenzylamine) and a non-fluorinated analog (Benzylamine). Such comparisons are crucial for identifying specific isomers and potential impurities.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-CH₂- (ppm)Aromatic Protons (ppm)-NH₂ (ppm)
4-Fluorobenzylamine ~3.81~7.25 (d), ~6.98 (t)~1.50
3-Fluorobenzylamine ~3.81~6.90 - 7.28 (m)[2]~1.72[2]
2-Fluorobenzylamine ~3.77~7.11 - 7.24 (m)[3]~1.81[3]
Benzylamine ~3.83~7.20 - 7.35 (m)~1.56

Note: Data is compiled from various sources and representative values are shown.[2][3][4][5][6][7] Multiplicity is denoted as (s) singlet, (d) doublet, (t) triplet, (m) multiplet.

Table 2: ¹⁹F NMR Chemical Shifts (δ, ppm)

CompoundFunctional GroupTypical ¹⁹F Chemical Shift Range (ppm)
Aryl-F Ar-F-110 to -180
Trifluoromethyl Ar-CF₃-55 to -90
Fluoroalkane R-CH₂F-200 to -220[8]

Note: ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment.[1][8][9] The chemical shift of the fluorine atom in fluorobenzylamine isomers will vary based on its position (ortho, meta, para), providing a key diagnostic tool for identification. Shifts are typically referenced to CFCl₃.[10]

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular WeightMolecular Ion (m/z)Key Fragment Ion (m/z)
4-Fluorobenzylamine 125.14 g/mol [11]125[11]109 ([M-NH₂]⁺)[12]
3-Fluorobenzylamine 125.14 g/mol [13]125[2]109 ([M-NH₂]⁺)
2-Fluorobenzylamine 125.14 g/mol 125109 ([M-NH₂]⁺)[12]
Benzylamine 107.15 g/mol 10791 ([M-NH₂]⁺)

Note: While isomers have the same molecular ion peak, their fragmentation patterns or chromatographic retention times can differ, aiding in their distinction.[12]

Experimental Protocols

Detailed and consistent experimental procedures are essential for generating reproducible and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Sample Preparation:

  • Concentration: For ¹H NMR of small molecules (<1000 g/mol ), dissolve 5-25 mg of the compound in the deuterated solvent.[14][15] For ¹³C NMR, a higher concentration of 50-100 mg is often required.[14][15]

  • Solvent: Use 0.5 to 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16][17] The solvent choice is critical as it can influence chemical shifts.

  • Filtration: Ensure the sample is fully dissolved. Filter the solution through a pipette with a glass wool plug to remove any particulate matter, which can degrade spectral quality.[14]

  • NMR Tube: Use clean, high-quality 5 mm NMR tubes that are free of scratches or chips.[15][16][17]

b) Data Acquisition (¹⁹F NMR):

  • Instrumentation: Experiments can be run on spectrometers equipped with a suitable probe for fluorine detection (e.g., a 600 MHz spectrometer with an HFCN cryoprobe).[18]

  • Referencing: Chemical shifts can be referenced externally using a sealed capillary containing a standard like hexafluorobenzene or internally by adding a reference compound.[19]

  • Parameters: For a standard 1D ¹H-decoupled ¹⁹F experiment, use a standard pulse sequence (e.g., zgfhigqn on Bruker instruments).[18] A large spectral width may be necessary initially to locate all fluorine peaks due to their wide chemical shift range.[20]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar and thermally labile molecules.[21][22]

a) Sample Preparation:

  • Initial Solution: Dissolve the sample in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[23]

  • Dilution: Take a small aliquot (e.g., 10 µL) of the initial solution and dilute it with 1 mL of a suitable solvent mixture (e.g., methanol/water).[23] The final analyte concentration should ideally be in the range of 1-10 µg/mL.[23]

  • Additives: If necessary, acidify samples with formic acid to promote protonation ([M+H]⁺ formation). Avoid using trifluoroacetic acid (TFA) as it can suppress the signal.[23]

  • Filtration: Ensure no precipitate is present in the final solution before injection to prevent blockages.[23]

b) Data Acquisition:

  • Ionization Mode: Select either positive or negative ion mode based on the analyte's ability to accept a proton or form adducts.[21] For amines like fluorobenzylamine, positive ion mode is standard for detecting the protonated molecule [M+H]⁺.

  • Instrumentation: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate (e.g., 1-20 µL/min).[24] A high voltage (e.g., 2-6 kV) is applied to the capillary tip to generate charged droplets.[24]

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the data cross-referencing process.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Compound Select Target & Similar Compounds Prep_NMR Prepare NMR Samples (5-25 mg in 0.6mL CDCl3) Compound->Prep_NMR Prep_MS Prepare MS Samples (1-10 µg/mL in MeOH/H2O) Compound->Prep_MS Acq_NMR Acquire 1H, 13C, 19F NMR Spectra Prep_NMR->Acq_NMR Acq_MS Acquire ESI-MS Spectra Prep_MS->Acq_MS Process_NMR Process & Reference NMR Data Acq_NMR->Process_NMR Process_MS Analyze MS Data (m/z, Fragments) Acq_MS->Process_MS Compare Cross-Reference Data (Tables, Spectra Overlay) Process_NMR->Compare Process_MS->Compare Conclusion Confirm Structure & Assess Purity Compare->Conclusion

Caption: Workflow for spectral data acquisition and cross-referencing.

Fluorine_Position_Effect cluster_structure Positional Isomers cluster_effect Electronic Effect cluster_result Observable Result ortho 2-Fluoro (ortho) Effect Altered Electron Density at Fluorine Nucleus ortho->Effect meta 3-Fluoro (meta) meta->Effect para 4-Fluoro (para) para->Effect Result Distinct 19F NMR Chemical Shift (δ) Effect->Result

Caption: Effect of fluorine position on ¹⁹F NMR chemical shifts.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-hydroxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of 3-Fluoro-5-hydroxybenzonitrile, a compound requiring careful management due to its toxicological profile.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as toxic if swallowed, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1]

In the event of a spill, the area should be cleared of personnel. For small spills, use dry cleanup procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal.[1] For larger spills, it may be necessary to contain the spill with sand, earth, or vermiculite.[1]

Regulatory and Hazard Classification

Understanding the regulatory classification of a chemical is the first step in determining the correct disposal pathway. This compound is subject to regulations governing the disposal of toxic organic solids.

Hazard ClassificationRegulatory Information
GHS Hazard Statements H301/H302: Toxic/Harmful if swallowed[1][2]
H315: Causes skin irritation[1]
H318/H319: Causes serious eye damage/irritation[1][2]
H335: May cause respiratory irritation[1]
H411: Toxic to aquatic life with long lasting effects[2]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.[1]
Disposal Precautionary Statement P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1]

Step-by-Step Disposal Protocol

Given the hazardous nature of this compound, in-laboratory treatment or neutralization is not recommended without specific, validated protocols for this compound. The primary and safest disposal method is through a licensed hazardous waste management company.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. As a halogenated organic compound, it should not be mixed with non-halogenated solvent waste.

  • Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate must be collected as hazardous waste. After thorough cleaning, the glassware can be returned to general use. Disposable labware that cannot be decontaminated should be disposed of as solid hazardous waste.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

  • Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]

3. Scheduling a Professional Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with accurate information about the waste stream to ensure it is transported and disposed of in compliance with all local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Immediate Action cluster_3 Final Disposal Pathway start This compound Waste solid Solid Waste (Pure compound, contaminated disposables) start->solid liquid Liquid Waste (Solutions containing the compound) start->liquid labware Contaminated Labware (Glassware, etc.) start->labware collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (Halogenated Waste) liquid->collect_liquid decontaminate Decontaminate Labware labware->decontaminate store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate ehs_pickup Schedule Pickup with EHS/Licensed Contractor store->ehs_pickup collect_rinsate->collect_liquid

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.